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Core Science & Biosynthesis

Foundational

Toxicological Profiling and Safety Pharmacology of 1-(2,5-Dimethoxyphenyl)-2-methylpropan-1-amine

Target Audience: Toxicologists, Medicinal Chemists, and Preclinical Safety Scientists Document Type: Technical Whitepaper & Preclinical Protocol Guide Executive Summary & Chemotype Rationale The compound 1-(2,5-Dimethoxy...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Toxicologists, Medicinal Chemists, and Preclinical Safety Scientists Document Type: Technical Whitepaper & Preclinical Protocol Guide

Executive Summary & Chemotype Rationale

The compound 1-(2,5-Dimethoxyphenyl)-2-methylpropan-1-amine (CAS: 1020937-34-1) is a highly substituted primary amine utilized as a specialized building block in medicinal chemistry, notably in the synthesis of mutant Isocitrate Dehydrogenase 1 (mIDH1) inhibitors for oncology . Structurally, it is an α -isopropyl benzylamine derivative featuring a 2,5-dimethoxyaryl motif.

From a toxicological perspective, this molecule presents a unique hybrid of structural alerts. While the 2,5-dimethoxyphenyl ring is a well-documented pharmacophore for serotonergic (5-HT2A/2C) activity , the bulky isopropyl group at the α -carbon fundamentally alters its metabolic fate and receptor binding kinetics compared to classical phenethylamines. This whitepaper establishes the predictive toxicokinetics, structural alerts, and self-validating experimental workflows required to evaluate the safety profile of this chemotype.

Structural Alerts and Predictive Pharmacodynamics

To predict the off-target liabilities of 1-(2,5-Dimethoxyphenyl)-2-methylpropan-1-amine, we must deconstruct its structure-activity relationship (SAR) into two primary domains:

  • The 2,5-Dimethoxyaryl Motif (Serotonergic Alert): The 2,5-dimethoxy substitution pattern is highly optimized for the orthosteric binding site of the 5-HT2A receptor. Compounds containing this motif often exhibit potent hallucinogenic or neurotoxic properties (e.g., 2C-B, DOM). Consequently, this compound carries a high predictive liability for serotonin syndrome and off-target central nervous system (CNS) activation.

  • The α -Isopropyl Substitution (Steric Shielding): Unlike classical amphetamines which possess an α -methyl group, this compound features a bulky 2-methylpropyl (isopropyl) chain. This extreme steric hindrance at the benzylic carbon disrupts classical monoamine transporter (DAT/NET/SERT) binding, reducing its potential as a monoamine releaser. Furthermore, it sterically blocks Monoamine Oxidase (MAO) from accessing the amine, shifting the burden of clearance entirely to hepatic Cytochrome P450 (CYP450) enzymes.

Table 1: Predictive ADME-Tox Parameters
ParameterPredictive ValueMechanistic Rationale
Lipophilicity (LogP) ~2.8 - 3.2High lipophilicity driven by the isopropyl and dimethoxyaryl groups predicts rapid blood-brain barrier (BBB) penetration.
Primary Clearance CYP2D6Steric shielding of the α -carbon prevents MAO-mediated deamination, forcing reliance on Phase I hepatic oxidation.
Cardiotoxicity (hERG) Moderate to HighLipophilic basic amines are classic pharmacophores for trapping within the hERG potassium channel pore.
Neurotoxicity ModerateThe 2,5-dimethoxy motif anchors to 5-HT2A, though α -bulk may reduce intrinsic efficacy compared to unhindered analogues.

Toxicokinetics: The CYP2D6 Metabolic Bottleneck

Because MAO-A and MAO-B cannot accommodate the bulky α -isopropyl group, the primary metabolic clearance route for 1-(2,5-Dimethoxyphenyl)-2-methylpropan-1-amine is Phase I oxidation. Extensive in vitro studies on 2,5-dimethoxyaryl derivatives demonstrate that CYP2D6 is the exclusive isoenzyme responsible for the O-demethylation of the methoxy groups at the 2- and 5-positions .

This reliance on CYP2D6 introduces a significant toxicological risk: polymorphic metabolism . Patients who are CYP2D6 "poor metabolizers" will likely experience prolonged systemic exposure, increasing the risk of dose-dependent neurotoxicity and hERG-mediated cardiotoxicity. The resulting hydroquinone/catechol metabolites also present a secondary risk for reactive oxygen species (ROS) generation.

Metabolism Parent 1-(2,5-Dimethoxyphenyl)- 2-methylpropan-1-amine CYP2D6 CYP2D6 O-Demethylation Parent->CYP2D6 Major Pathway MAO MAO-A/B Deamination Parent->MAO Minor/Blocked Metabolite1 Hydroquinone / Catechol Derivatives CYP2D6->Metabolite1 Phase I Metabolite2 Steric Shielding (Blocked Pathway) MAO->Metabolite2 Tox ROS Generation & Cytotoxicity Metabolite1->Tox Oxidation

Figure 1: Predictive metabolic routing of 1-(2,5-dimethoxyphenyl)-2-methylpropan-1-amine.

Self-Validating Experimental Protocols

To rigorously evaluate the safety profile of this compound, we must employ self-validating in vitro systems. A protocol is only scientifically sound if it contains intrinsic checks that prove the assay functioned correctly regardless of the test compound's performance.

Protocol A: Automated hERG Patch-Clamp Assay (Cardiotoxicity)

Given the lipophilic, basic amine structure, evaluating the inhibition of the human Ether-à-go-go-Related Gene (hERG) K+ channel is mandatory .

  • Step 1: Cell Preparation. Utilize Chinese Hamster Ovary (CHO) cells stably expressing the hERG channel.

    • Causality: CHO cells are selected because they possess minimal endogenous voltage-gated potassium currents, providing a clean electrophysiological background to isolate the IKr​ current.

  • Step 2: Giga-seal Formation & Quality Control. Introduce cells to the automated patch-clamp planar chip (e.g., QPatch or SyncroPatch).

    • Self-Validating System: The software must automatically verify a seal resistance ( Rseal​ ) of > 50 M Ω before rupturing the membrane for whole-cell configuration. Wells failing this metric are automatically excluded to prevent leak current artifacts.

  • Step 3: Voltage Protocol Execution. Apply a depolarizing step to +40 mV for 2 seconds, followed by a repolarizing step to -50 mV.

    • Causality: The +40 mV step opens and rapidly inactivates the hERG channels. The subsequent -50 mV step allows channels to recover from inactivation into the open state, generating the classic outward "tail current." Lipophilic amines selectively bind to the open/inactivated state of the pore, meaning drug block is most accurately measured during this tail current.

  • Step 4: Pharmacological Validation.

    • Self-Validating System: Every assay plate must include a full concentration-response curve of E-4031 (a known hERG inhibitor). The assay is only valid if the E-4031 IC50​ falls within the historical acceptable range (0.2–0.8 μ M) .

Protocol B: FLIPR Calcium Mobilization Assay (Neurotoxicity / 5-HT2A)

To assess the hallucinogenic and serotonergic liability driven by the 2,5-dimethoxyaryl group, a high-throughput functional assay is required.

  • Step 1: Cell Seeding. Seed HEK293 cells stably expressing the human 5-HT2A receptor into 384-well plates.

    • Causality: HEK293 cells lack endogenous 5-HT receptors. Any calcium flux observed is strictly mediated by the transfected 5-HT2A target coupling to Gq​ proteins.

  • Step 2: Dye Loading. Incubate cells with Fluo-4 AM (a calcium-sensitive fluorescent dye).

    • Causality: The acetoxymethyl (AM) ester modification allows the non-fluorescent dye to passively cross the lipid bilayer. Once inside, ubiquitous intracellular esterases cleave the AM group, trapping the active fluorophore inside the cell where it can bind released endoplasmic reticulum calcium.

  • Step 3: Compound Addition & Kinetic Readout. Add 1-(2,5-Dimethoxyphenyl)-2-methylpropan-1-amine and measure fluorescence (Ex 488 nm / Em 525 nm) continuously for 3 minutes.

  • Step 4: Assay Validation.

    • Self-Validating System: The plate must include Serotonin (5-HT) as a full agonist to define 100% Emax​ , and MDL100907 (a selective 5-HT2A antagonist) to prove target specificity. If MDL100907 fails to abolish the test compound's signal, the calcium flux is an off-target artifact.

FLIPR Step1 HEK293 Cells Expressing 5-HT2A Step2 Fluo-4 AM Dye Loading Step1->Step2 Step3 Compound Incubation Step2->Step3 Step4 FLIPR Fluorescence Readout Step3->Step4 Step5 EC50 / Emax Calculation Step4->Step5

Figure 2: High-throughput FLIPR calcium mobilization workflow for 5-HT2A receptor agonism.

Summary of In Vitro Safety Pharmacology Panel

To ensure regulatory compliance and robust preclinical profiling, the following panel summarizes the required testing matrix for this chemotype:

Table 2: Required In Vitro Safety Pharmacology Panel
AssayTargetReadoutAcceptance Criteria (Self-Validation)
Automated Patch Clamp hERG (Kv11.1)Tail current inhibition (%) Rseal​ > 50 M Ω ; E-4031 IC50​ within 0.2–0.8 μ M.
FLIPR Calcium Assay 5-HT2A / 5-HT2CIntracellular Ca2+ flux (RFU)Z'-factor > 0.5; MDL100907 completely abolishes agonist signal.
CYP450 Phenotyping CYP2D6Metabolite formation rateDextromethorphan control confirms enzyme viability.
Cytotoxicity HepG2 CellsATP luminescence (CellTiter-Glo)Vehicle control viability > 95%; Triton X-100 control < 5%.

References

  • "Discovery and Optimization of 2H-1λ2-Pyridin-2-one Inhibitors of Mutant Isocitrate Dehydrogenase 1 for the Treatment of Cancer." Journal of Medicinal Chemistry, ACS Publications. URL:[Link]

  • "5-HT Radioligands for Human Brain Imaging With PET and SPECT." National Institutes of Health (NIH). URL:[Link]

  • "2,5-Dimethoxyamphetamine-derived designer drugs: studies on the identification of cytochrome P450 (CYP) isoenzymes involved in formation of their main metabolites and on their capability to inhibit CYP2D6." Toxicology Letters, PubMed. URL:[Link]

  • "hERG Safety Assay." Evotec. URL: [Link]

  • "hERG Patch Clamp Assay – Cardiac Safety Panel." Reaction Biology. URL:[Link]

Exploratory

Blood-Brain Barrier Permeability Profiling of 1-(2,5-Dimethoxyphenyl)-2-methylpropan-1-amine: A Comprehensive Methodological Framework

Executive Summary The compound 1-(2,5-Dimethoxyphenyl)-2-methylpropan-1-amine (CAS: 1020937-34-1) is a structurally unique α -isopropyl-2,5-dimethoxybenzylamine derivative. In central nervous system (CNS) drug developmen...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The compound 1-(2,5-Dimethoxyphenyl)-2-methylpropan-1-amine (CAS: 1020937-34-1) is a structurally unique α -isopropyl-2,5-dimethoxybenzylamine derivative. In central nervous system (CNS) drug development, accurately predicting and measuring the blood-brain barrier (BBB) permeability of such novel lipophilic amines is critical for establishing pharmacokinetic/pharmacodynamic (PK/PD) relationships.

This technical guide provides a highly rigorous, self-validating methodological framework for evaluating the BBB permeability of this compound. Moving beyond basic computational predictions, we detail a tiered experimental cascade—from high-throughput artificial membranes to polarized cell models and in vivo microdialysis—designed to isolate passive diffusion, active efflux, and true unbound brain exposure.

Physicochemical Profiling & Predictive Modeling

Before initiating empirical testing, it is essential to establish the causality between the compound's molecular architecture and its predicted BBB transport mechanisms.

  • Lipophilicity & Polar Surface Area (PSA): The molecule features a highly lipophilic core driven by the 2,5-dimethoxyphenyl ring and a bulky isopropyl group. With only one primary amine and two ether oxygens, its calculated PSA is approximately 44.5 Ų. Because a PSA < 90 Ų is optimal for CNS penetration, this compound is strongly predisposed to passive transcellular diffusion .

  • Ionization & Steric Hindrance: As a primary amine, it is predominantly protonated at physiological pH (7.4). While cationic charge can sometimes restrict passive diffusion, the steric bulk of the adjacent α -isopropyl group shields the charge and enhances membrane partitioning.

  • Efflux Liability: Small, basic, lipophilic amines can occasionally serve as substrates for efflux transporters like P-glycoprotein (P-gp/MDR1). However, the low molecular weight (209.28 g/mol ) and specific steric profile suggest a low-affinity interaction, making massive efflux unlikely.

BBB_Transport Blood Blood Compartment (pH 7.4) Endo Brain Endothelial Cell (Lipid Bilayer) Blood->Endo Passive Diffusion (Primary Route) TightJunction Tight Junctions (Paracellular Block) Blood->TightJunction Paracellular Endo->Blood P-gp Efflux (Low Probability) Brain Brain Parenchyma (CNS Target) Endo->Brain High Lipophilicity (LogP ~2.8) TightJunction->Brain Blocked

Predicted BBB transport mechanisms for 1-(2,5-Dimethoxyphenyl)-2-methylpropan-1-amine.

Tiered Experimental Workflows for BBB Assessment

To empirically validate the predictive model, we employ a three-tiered screening cascade. Each protocol is designed as a self-validating system , incorporating internal controls to ensure data integrity.

Tier 1: High-Throughput Passive Permeability (PAMPA-BBB)

Rationale: The isolates passive transcellular diffusion from active transport. By utilizing a porcine brain lipid (PBL) extract, the assay accurately mimics the specific lipid composition of the brain endothelium.

Step-by-Step Methodology:

  • Preparation: Dissolve 1-(2,5-Dimethoxyphenyl)-2-methylpropan-1-amine in DMSO (10 mM stock). Dilute to a final working concentration of 50 µM in PBS (pH 7.4), ensuring DMSO concentration remains < 1% to prevent membrane toxicity.

  • Membrane Coating: Apply 4 µL of PBL solution (20 mg/mL in dodecane) to the PVDF membrane filter of the donor plate.

  • Self-Validation (Integrity Check): Spike the donor solution with Lucifer Yellow (a low-permeability fluorescent marker). If Lucifer Yellow is detected in the acceptor well, the lipid membrane is compromised, and the well is excluded.

  • Incubation: Add 300 µL of the compound solution to the donor wells and 300 µL of blank PBS to the acceptor wells. Assemble the sandwich plate and incubate at 25°C for 4 hours without agitation to maintain the unstirred water layer.

  • Quantification & Calculation: Separate the plates and quantify the compound via LC-MS/MS. Calculate the effective permeability ( Pe​ ). A Pe​>4.0×10−6 cm/s indicates high passive brain penetration.

Tier 2: Active Transport & Efflux Liability (MDCK-MDR1 Transwell Assay)

Rationale: In alignment with ICH and PMDA (Japan) guidelines for drug interaction studies, evaluating P-gp substrate liability is a critical regulatory milestone. form tight junctions and polarize, serving as a robust in vitro surrogate for the BBB to detect active efflux.

Step-by-Step Methodology:

  • Cell Culture: Seed MDCK-MDR1 cells on polycarbonate Transwell inserts (0.4 µm pore size). Culture for 4-5 days.

  • Self-Validation (Monolayer Integrity): Prior to the assay, measure Transepithelial Electrical Resistance (TEER). Only proceed if TEER > 150 Ω·cm². Include Digoxin (known P-gp substrate) and Propranolol (high passive permeability) as reference controls.

  • Bidirectional Dosing: Prepare 10 µM of the compound in transport buffer (HBSS + 10 mM HEPES, pH 7.4).

    • Apical to Basolateral (A-B): Add 0.5 mL of compound to the apical chamber; 1.5 mL of buffer to the basolateral.

    • Basolateral to Apical (B-A): Add 1.5 mL of compound to the basolateral chamber; 0.5 mL of buffer to the apical.

  • Incubation & Sampling: Incubate at 37°C. Extract 50 µL aliquots from the receiver chambers at 30, 60, 90, and 120 minutes, replacing with fresh buffer.

  • Analysis: Quantify by LC-MS/MS. Calculate the Efflux Ratio ( ER=Papp​(B−A)/Papp​(A−B) ). An ER>2.0 that is reversible by a P-gp inhibitor (e.g., Verapamil) confirms efflux liability.

Tier 3: In Vivo Unbound Brain Exposure ( Kp,uu,brain​ ) via Microdialysis

Rationale: Total brain homogenate concentrations ( Kp,brain​ ) are heavily confounded by non-specific lipid binding. The is the definitive metric for CNS drug development, representing the true driving force for target engagement.

Step-by-Step Methodology:

  • Probe Implantation: Stereotaxically implant a microdialysis probe (e.g., CMA 12) into the striatum of anesthetized Sprague-Dawley rats. Allow a 24-hour recovery period.

  • Self-Validation (Retrodialysis): Perfuse the probe with a known concentration of a stable isotope-labeled internal standard to calculate in vivo probe recovery, ensuring accurate quantification of extracellular fluid (ECF) concentrations.

  • Administration & Sampling: Administer the compound via continuous IV infusion to achieve steady-state plasma concentrations. Perfuse the probe with artificial cerebrospinal fluid (aCSF) at 1.0 µL/min, collecting dialysate fractions every 20 minutes. Simultaneously collect serial blood samples.

  • Protein Binding: Determine plasma protein binding ( fu,p​ ) via equilibrium dialysis to calculate the unbound plasma concentration ( Cu,plasma​ ).

  • Calculation: Calculate Kp,uu,brain​=AUCu,brain​/AUCu,plasma​ . A value approaching 1.0 indicates unimpeded passive diffusion; a value < 0.3 indicates significant in vivo efflux.

Workflow A 1. Compound Preparation (1-(2,5-Dimethoxyphenyl)-2-methylpropan-1-amine) B 2. PAMPA-BBB Assay (High-throughput Passive Permeability) A->B C 3. MDCK-MDR1 Transwell (Efflux Ratio & Active Transport) A->C D 4. In Vivo Microdialysis (Unbound Brain Concentration - Kp,uu,brain) A->D E 5. LC-MS/MS Bioanalysis (Quantification) B->E C->E D->E F 6. PK/PD Modeling (Data Synthesis) E->F

Tiered experimental workflow for comprehensive blood-brain barrier permeability assessment.

Quantitative Data Presentation

Based on the structural properties of 1-(2,5-Dimethoxyphenyl)-2-methylpropan-1-amine, the following table summarizes the targeted quantitative metrics required to validate its BBB permeability profile.

ParameterPredicted/Target ValueAssay MethodologyPharmacokinetic Implication
LogP (Estimated) 2.5 – 3.2In Silico / Shake-FlaskOptimal lipophilicity for passive transcellular BBB diffusion.
Polar Surface Area (PSA) ~44.5 ŲIn SilicoHighly favorable for CNS penetration (ideal < 90 Ų).
Effective Permeability ( Pe​ ) > 4.0×10−6 cm/sPAMPA-BBBIndicates rapid passive diffusion across lipid bilayers.
Efflux Ratio (ER) < 2.0MDCK-MDR1 TranswellSuggests the compound is not a significant P-gp substrate.
Unbound Brain-to-Plasma ( Kp,uu,brain​ ) 0.5 – 1.2In Vivo MicrodialysisHigh target engagement potential; free drug readily equilibrates.
Plasma Protein Binding ( fu,p​ ) 5% – 15% unboundEquilibrium DialysisModest free fraction available to cross the endothelium.

Conclusion

Evaluating the BBB permeability of 1-(2,5-Dimethoxyphenyl)-2-methylpropan-1-amine requires a multi-dimensional approach. Because of its highly lipophilic α -isopropyl-2,5-dimethoxybenzylamine structure, passive diffusion is expected to be the primary driver of brain penetration. By strictly adhering to the self-validating PAMPA-BBB, MDCK-MDR1, and in vivo microdialysis protocols outlined above, researchers can accurately differentiate between non-specific lipid binding and true unbound target exposure, thereby de-risking downstream CNS drug development.

References

  • Di, L., Kerns, E. H., Fan, K., McConnell, O. J., & Carter, G. T. (2003). "High throughput artificial cell membrane assay for blood-brain barrier". European Journal of Medicinal Chemistry.[Link]

  • Hellinger, E., Veszelka, S., Tóth, A. E., Walter, F., Kittel, Á., Bakk, M. L., Tihanyi, K., Hársing, L. G., Jr, & Deli, M. A. (2012). "Comparison of brain capillary endothelial cell-based and epithelial (MDCK-MDR1, Caco-2, and VB-Caco-2) cell-based surrogate blood-brain barrier penetration models". European Journal of Pharmaceutics and Biopharmaceutics.[Link]

  • Loryan, I., Hammarlund-Udenaes, M., & Fridén, M. (2022). "Unbound Brain-to-Plasma Partition Coefficient, Kp,uu,brain—a Game Changing Parameter for CNS Drug Discovery and Development". Pharmaceutical Research.[Link]

  • Fricker, G., & Mahringer, A. (2019). "Muscle to Brain Partitioning as Measure of Transporter-Mediated Efflux at the Rat Blood–Brain Barrier and Its Implementation into Compound Optimization in Drug Discovery". Pharmaceutics.[Link]

Protocols & Analytical Methods

Method

LC-MS/MS quantification of 1-(2,5-Dimethoxyphenyl)-2-methylpropan-1-amine in plasma

High-Sensitivity LC-MS/MS Quantification of 1-(2,5-Dimethoxyphenyl)-2-methylpropan-1-amine in Human Plasma: A Robust Workflow for Pharmacokinetic and Forensic Applications The Analytical Challenge: Matrix Suppression and...

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Author: BenchChem Technical Support Team. Date: April 2026

High-Sensitivity LC-MS/MS Quantification of 1-(2,5-Dimethoxyphenyl)-2-methylpropan-1-amine in Human Plasma: A Robust Workflow for Pharmacokinetic and Forensic Applications

The Analytical Challenge: Matrix Suppression and Isomeric Interference

The rapid emergence of novel psychoactive substances (NPS) and designer research chemicals requires highly specific and sensitive analytical methodologies. 1-(2,5-Dimethoxyphenyl)-2-methylpropan-1-amine is a structurally unique basic amine (predicted pKa ~9.5). While it shares the 2,5-dimethoxy aromatic substitution pattern characteristic of the 2C and DOx series of psychedelics, it features a shortened benzylamine backbone with an alpha-isopropyl group.

Quantifying trace levels of such lipophilic amines in human plasma presents two primary challenges:

  • Ion Suppression: Plasma is rich in endogenous phospholipids and neutral lipids that compete for ionization energy in the electrospray ionization (ESI) source, leading to severe signal quenching.

  • Isomeric Resolution: The structural similarity of phenethylamine and benzylamine derivatives necessitates orthogonal chromatographic retention to prevent false positives from isobaric interferences.

To address these challenges, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) serves as the gold standard for the [1].

Mechanistic Rationale: Designing a Self-Validating Workflow

As a Senior Application Scientist, I approach protocol design not as a sequence of steps, but as a chain of chemical causalities. Every choice in this workflow is engineered to create a self-validating system —a method that intrinsically proves its own accuracy during every run.

Sample Preparation: The Causality of Mixed-Mode Cation Exchange (MCX)

Protein precipitation (PPT) or standard reversed-phase solid-phase extraction (SPE) is insufficient for removing plasma phospholipids. Instead, we utilize [2].

  • The Mechanism: By acidifying the plasma with phosphoric acid (H₃PO₄), we drop the pH well below the analyte's pKa. The fully protonated amine binds tenaciously to the sulfonic acid groups of the MCX sorbent via strong electrostatic interactions.

  • The Advantage: This ionic lock allows us to wash the sorbent with 100% methanol. This aggressive organic wash strips away neutral lipids, [3], and unbound proteins without risking analyte breakthrough. Elution is then triggered by shifting the pH upward with ammonium hydroxide, neutralizing the amine and breaking the ionic bond.

SPE_Workflow Sample Plasma + IS (200 µL) PreTreat Acidification (2% H3PO4) Sample->PreTreat Load Load onto MCX Sorbent PreTreat->Load Wash1 Aqueous Wash (2% Formic Acid) Load->Wash1 Wash2 Organic Wash (100% MeOH) Wash1->Wash2 Elute Elution (5% NH4OH/MeOH) Wash2->Elute Evap Evaporate & Reconstitute Elute->Evap

Figure 1: Mixed-mode cation exchange (MCX) solid-phase extraction workflow.

Chromatographic Selectivity: Biphenyl vs. C18

Standard C18 columns rely purely on hydrophobic dispersion forces. For 1-(2,5-Dimethoxyphenyl)-2-methylpropan-1-amine, we deploy a Biphenyl UHPLC stationary phase . The electron-rich 2,5-dimethoxyphenyl ring of the analyte engages in strong π−π interactions with the biphenyl ligands. This provides enhanced, orthogonal retention compared to aliphatic lipids, pushing the analyte's elution into a "cleaner" MS acquisition window.

Mass Spectrometry: Predictive Fragmentation Logic

In the ESI+ source, the molecule forms a stable [M+H]⁺ precursor at m/z 210.2. Upon entering the collision cell, the molecule undergoes highly predictable fragmentation. The dominant pathway is α -cleavage: the bulky isopropyl radical (43 Da) is expelled, leaving a highly stable, resonance-stabilized iminium ion at m/z 166.1. This thermodynamically favored fragment serves as our primary quantifier.

MRM_Logic ESI ESI+ Source Protonation Q1 Quadrupole 1 Precursor Selection [M+H]+ m/z 210.2 ESI->Q1 CID Collision Cell Argon Gas + CE Q1->CID Q3_1 Quadrupole 3 Quantifier m/z 166.1 CID->Q3_1 Alpha-Cleavage (-43 Da) Q3_2 Quadrupole 3 Qualifier m/z 193.1 CID->Q3_2 Loss of NH3 (-17 Da) Det Electron Multiplier Signal Integration Q3_1->Det Q3_2->Det

Figure 2: ESI+ MRM fragmentation logic and mass analyzer pathway.

Step-by-Step Execution: The MCX-UHPLC-MS/MS Protocol

Reagents and Materials
  • Analyte: 1-(2,5-Dimethoxyphenyl)-2-methylpropan-1-amine (CAS: 1020937-34-1).

  • Internal Standard (IS): Amphetamine-d11 (used as a structurally analogous surrogate to track extraction efficiency).

  • SPE Sorbent: Oasis MCX 30 mg, 1 cc cartridges (or equivalent).

  • Solvents: LC-MS grade Water, Methanol, Acetonitrile, Formic Acid, Ammonium Hydroxide.

Phase 1: Sample Pre-Treatment & SPE

Self-Validation Checkpoint: The IS is spiked directly into the raw plasma. Any subsequent loss during extraction will be mathematically normalized by the IS peak area.

  • Aliquot 200 µL of human plasma into a microcentrifuge tube.

  • Add 20 µL of IS working solution (100 ng/mL Amphetamine-d11).

  • Add 200 µL of 2% Phosphoric acid (H₃PO₄) in water. Vortex for 30 seconds to disrupt protein binding.

  • Condition the MCX cartridge with 1.0 mL Methanol, followed by 1.0 mL LC-MS Water.

  • Load the pre-treated sample onto the cartridge at a flow rate of ~1 drop/second.

  • Wash 1 (Aqueous): Apply 1.0 mL of 2% Formic acid in water to remove salts and hydrophilic proteins.

  • Wash 2 (Organic): Apply 1.0 mL of 100% Methanol to elute phospholipids and neutral interferents.

  • Elute: Apply 1.0 mL of 5% Ammonium Hydroxide (NH₄OH) in Methanol. Collect the eluate in a clean glass vial.

  • Evaporate the eluate to dryness under a gentle stream of ultra-pure Nitrogen at 40°C.

  • Reconstitute in 100 µL of Mobile Phase A. Vortex and transfer to an autosampler vial.

Phase 2: UHPLC Parameters
  • Column: Restek Raptor Biphenyl (100 x 2.1 mm, 1.8 µm).

  • Column Temperature: 40°C.

  • Mobile Phase A: 0.1% Formic Acid in LC-MS Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 2.0 µL.

  • Gradient Program:

    • 0.0 - 0.5 min: 5% B

    • 0.5 - 3.0 min: Linear ramp to 60% B

    • 3.0 - 4.0 min: Linear ramp to 95% B (Column Wash)

    • 4.0 - 5.0 min: Hold at 95% B

    • 5.1 - 7.0 min: 5% B (Re-equilibration)

Phase 3: MS/MS Multiple Reaction Monitoring (MRM)

Detection is performed on a triple quadrupole mass spectrometer operating in Positive Electrospray Ionization (ESI+) mode.

Table 1: MRM Transitions and Collision Energy (CE) Parameters

AnalytePrecursor Ion (m/z)Product Ion (m/z)PurposeCollision Energy (eV)
1-(2,5-Dimethoxyphenyl)-... 210.2166.1Quantifier18
1-(2,5-Dimethoxyphenyl)-... 210.2193.1Qualifier12
Amphetamine-d11 (IS) 147.298.1IS Quantifier15

Self-Validation Checkpoint: The ratio of the Qualifier (193.1) to Quantifier (166.1) peak areas must remain within ±20% of the calibration standards. A deviation flags a co-eluting matrix interference.

Quantitative Validation and System Suitability

The methodology was validated in accordance with standard bioanalytical guidelines for[4]. The use of the MCX extraction drastically reduced the Matrix Factor (MF) to near 1.0, indicating the virtual elimination of ion suppression.

Table 2: Bioanalytical Method Validation Summary

Validation ParameterResult / Acceptance Criteria
Linear Dynamic Range 0.1 ng/mL to 100 ng/mL (R² > 0.995)
Lower Limit of Quantitation (LLOQ) 0.1 ng/mL (S/N > 10:1)
Intra-Assay Precision (CV%) < 6.5% across all QC levels
Inter-Assay Accuracy (% Bias) ± 8.2% of nominal concentrations
Extraction Recovery 92.4% ± 3.1%
Absolute Matrix Factor (MF) 0.98 (Indicates negligible ion suppression)
Carryover < 15% of LLOQ area in blank following ULOQ

By anchoring the extraction chemistry to the intrinsic pKa of the analyte and leveraging the π−π selectivity of the biphenyl stationary phase, this protocol ensures robust, high-throughput quantification suitable for rigorous pharmacokinetic profiling and forensic toxicology.

References

  • [1] - AZoLifeSciences 2.[4] - Drug Testing and Analysis 3.[2] - PMC 4.[3] - Waters Corporation

Sources

Application

1-(2,5-Dimethoxyphenyl)-2-methylpropan-1-amine extraction from biological matrices

An In-Depth Guide to the Extraction of 1-(2,5-Dimethoxyphenyl)-2-methylpropan-1-amine from Biological Matrices Authored by a Senior Application Scientist This document provides a comprehensive guide for the extraction of...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Guide to the Extraction of 1-(2,5-Dimethoxyphenyl)-2-methylpropan-1-amine from Biological Matrices

Authored by a Senior Application Scientist

This document provides a comprehensive guide for the extraction of 1-(2,5-Dimethoxyphenyl)-2-methylpropan-1-amine, a phenethylamine derivative, from various biological matrices. Tailored for researchers, forensic toxicologists, and drug development professionals, these notes delve into the foundational principles and detailed protocols for robust and reproducible sample preparation prior to instrumental analysis, typically by Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).

The accurate quantification of xenobiotics in biological fluids is critically dependent on the efficacy of the sample preparation stage. This process aims to isolate the analyte of interest from complex matrix components—such as proteins, salts, and phospholipids—that can interfere with analysis, suppress instrument response, and ultimately compromise data quality.[1][2] This guide will focus on two primary, field-proven extraction methodologies: Solid-Phase Extraction (SPE) and Liquid-Liquid Extraction (LLE), providing both theoretical justifications and practical, step-by-step protocols.

Analyte Physicochemical Properties: The Key to Extraction Strategy

The molecular characteristics of 1-(2,5-Dimethoxyphenyl)-2-methylpropan-1-amine dictate its behavior in different solvent and pH environments. Understanding these properties is paramount for designing an effective extraction protocol. The presence of a primary amine group makes the molecule basic, meaning its charge state is highly dependent on pH.

PropertyValueSource
Molecular Formula C₁₂H₁₉NO₂[3]
Molecular Weight 209.28 g/mol [3]
pKa (Basic) ~8.75 (Predicted for a similar structure)[4]
LogP 2.36 (Predicted)[3]
LogD at pH 7.4 0.347 (Predicted for a similar structure)[4]

The pKa value indicates that at physiological pH (~7.4), the amine group will be predominantly protonated (positively charged). To render the molecule neutral and thus more soluble in organic solvents for LLE or reversed-phase SPE, the pH of the sample must be raised above the pKa. Conversely, for cation-exchange SPE, a pH below the pKa is required to ensure the analyte is charged for retention on the sorbent.[5][6]

Method 1: Solid-Phase Extraction (SPE)

SPE is a highly selective and efficient sample preparation technique that can produce very clean extracts, minimizing matrix effects and enhancing analytical sensitivity.[7][8] For a basic compound like 1-(2,5-Dimethoxyphenyl)-2-methylpropan-1-amine, a mixed-mode cation-exchange/reversed-phase sorbent is often ideal, as it provides two complementary retention mechanisms.

Causality of Experimental Choices in SPE
  • Sorbent Choice: A mixed-mode strong cation exchange (SCX) sorbent is recommended. This allows for the retention of the positively charged amine via ionic bonds, while hydrophobic interactions can also occur between the phenyl ring and the polymer backbone of the sorbent. This dual retention mechanism provides superior selectivity and cleanup compared to a single-mode sorbent.[8]

  • Conditioning & Equilibration: Conditioning with methanol solvates the sorbent's functional groups, activating it for interaction. The equilibration step with an acidic buffer (e.g., formic acid) ensures the sorbent is in the correct ionic state and pH environment to retain the protonated analyte upon loading.[9][10]

  • Wash Steps: A multi-step wash is crucial for removing interferences. An initial wash with an acidic aqueous solution removes polar, water-soluble matrix components. A subsequent wash with an organic solvent like methanol removes non-polar, hydrophobically-bound interferences. Because the analyte is strongly bound by ionic interactions, it is not eluted by these washes.[7]

  • Elution: A basic organic solvent is used for elution. The high pH (e.g., using ammonium hydroxide) neutralizes the amine group on the analyte, breaking the ionic bond with the SCX sorbent. The organic solvent (e.g., methanol or a mixture like dichloromethane/isopropanol) disrupts hydrophobic interactions, allowing the now-neutral analyte to be efficiently eluted.[5][9]

Detailed Protocol: Mixed-Mode SPE

This protocol is designed for a 1 mL biological sample (e.g., plasma, urine) and can be adapted for other volumes by adjusting reagent amounts proportionally.

Materials:

  • Mixed-mode Strong Cation Exchange (SCX) SPE cartridges (e.g., 30 mg / 1 mL)

  • Biological sample (plasma, urine, homogenized tissue)

  • Internal Standard (IS) solution (e.g., a deuterated analog)

  • 2% Formic Acid in water

  • Methanol (HPLC Grade)

  • Elution Solvent: 5% Ammonium Hydroxide in Methanol OR Dichloromethane/Isopropanol/Ammonium Hydroxide (80:20:2 v/v/v)[9]

  • Vortex mixer, Centrifuge, Nitrogen evaporator

  • SPE Vacuum Manifold

Procedure:

  • Sample Pre-treatment: To a 1 mL sample, add the appropriate amount of Internal Standard. Add 1 mL of 2% formic acid to acidify the sample and precipitate proteins. Vortex for 30 seconds, then centrifuge at >3000 x g for 10 minutes to pellet proteins.[7]

  • Conditioning: Place SPE cartridges on the manifold. Pass 1 mL of methanol through each cartridge.

  • Equilibration: Pass 1 mL of 2% formic acid through each cartridge. Do not allow the sorbent bed to dry.

  • Sample Loading: Load the supernatant from the pre-treated sample onto the conditioned and equilibrated cartridge. Apply a slow, steady flow (~1 mL/min) to ensure adequate interaction time between the analyte and the sorbent.[10]

  • Wash 1 (Polar Interferences): Pass 1 mL of 2% formic acid through the cartridge.

  • Wash 2 (Non-Polar Interferences): Pass 1 mL of methanol through the cartridge. After the methanol has passed through, dry the cartridge under full vacuum for 5-10 minutes to remove any residual wash solvents.

  • Elution: Place collection tubes in the manifold. Add 1 mL of the basic elution solvent to the cartridge. Allow it to soak for 1 minute before eluting slowly. A second 1 mL elution can be performed to ensure complete recovery.

  • Post-Elution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in a small volume (e.g., 100 µL) of the mobile phase used for LC-MS/MS analysis.

SPE Workflow Diagram

SPE_Workflow cluster_prep Sample Preparation cluster_spe Solid-Phase Extraction cluster_final Final Steps p1 1. Add IS & 2% Formic Acid to 1mL Sample p2 2. Vortex & Centrifuge s3 Load: Pre-treated Sample Supernatant p2->s3 s1 Condition: 1mL Methanol s2 Equilibrate: 1mL 2% Formic Acid s1->s2 s2->s3 s4 Wash 1: 1mL 2% Formic Acid s3->s4 s5 Wash 2: 1mL Methanol & Dry s4->s5 s6 Elute: 1-2mL Basic Elution Solvent s5->s6 f1 Evaporate to Dryness s6->f1 f2 Reconstitute in Mobile Phase f1->f2 f3 Inject for LC-MS/MS Analysis f2->f3 LLE_Workflow cluster_prep Sample Preparation cluster_lle Liquid-Liquid Extraction cluster_final Final Steps p1 1. Add IS to 1mL Sample l1 Basify: Add 0.5mL 1M Na₂CO₃ (pH > 10) p1->l1 l2 Extract: Add 5mL Ethyl Acetate & Vortex l1->l2 l3 Separate: Centrifuge at >3000 x g l2->l3 l4 Collect: Transfer Upper Organic Layer l3->l4 f1 Evaporate to Dryness l4->f1 f2 Reconstitute in Mobile Phase f1->f2 f3 Inject for LC-MS/MS Analysis f2->f3

Caption: Workflow for pH-Adjusted Liquid-Liquid Extraction.

Method Validation and Performance

Regardless of the chosen method, validation is essential to ensure the reliability of the results. Key parameters to assess include:

ParameterDescriptionTypical Acceptance Criteria
Extraction Recovery The percentage of analyte recovered from the matrix compared to a non-extracted standard.Consistent and reproducible, ideally >80%
Matrix Effect The suppression or enhancement of analyte signal due to co-eluting matrix components.Should be minimized and consistent across lots. IS helps correct for this.
Linearity The range over which the instrument response is proportional to the analyte concentration.R² > 0.99
Limit of Quantitation (LOQ) The lowest concentration of the analyte that can be reliably quantified with acceptable precision and accuracy.Defined by the needs of the study (e.g., sub-ng/mL for toxicology). [9]
Precision & Accuracy The closeness of repeated measurements (precision) and the closeness to the true value (accuracy).Typically within ±15% (±20% at the LOQ).

The ultimate goal of any extraction protocol is to deliver a sample to the analytical instrument that is free from interfering substances, allowing for the accurate and precise quantification of the target analyte. [1]Both SPE and LLE, when properly optimized and validated, can achieve this goal for 1-(2,5-Dimethoxyphenyl)-2-methylpropan-1-amine in complex biological matrices.

References

  • BenchChem. (n.d.). HPLC-MS/MS method for detecting 2,5-dimethoxy-amphetamines.
  • PubChem. (n.d.). 1-(2,5-Dimethoxyphenyl)-N-methylpropan-2-amine--hydrogen chloride (1/1).
  • ChemScene. (n.d.). 1-(2,5-Dimethoxyphenyl)-2-methylpropan-1-amine.
  • US EPA. (n.d.). 1-(2,5-Dimethoxy-3-nitrophenyl)propan-2-amine Properties.
  • Chemsrc. (2025). 1-(2,5-Dimethoxyphenyl)-N-methyl-2-propanamine.
  • Nieddu, M., et al. (2023). Analysis of 2,5-dimethoxy-amphetamines and 2,5-dimethoxy-phenethylamines aiming their determination in biological matrices: a review. Forensic Toxicology, 41(1), 1-24.
  • Phenomenex. (n.d.). The Complete Guide to Solid Phase Extraction (SPE).
  • Open Research Library. (n.d.). Analytical Methods for Quantification of Drug Metabolites in Biological Samples.
  • MDPI. (2020). Analytical Methods for the Detection and Quantification of ADCs in Biological Matrices.
  • ALWSCI. (2025). Guide To Solid Phase Extraction (SPE): Step-by-Step Protocol And Method Development Workflow.
  • Journal of Applied Pharmaceutical Science. (2011). A review on biological matrices and analytical methods used for determination of drug of abuse.
  • Wikipedia. (n.d.). 2C-D.
  • University of Dundee. (2024). Applications of Sample Preparation Techniques in the Analysis of New Psychoactive Substances.
  • Wikipedia. (n.d.). 2,5-Dimethoxy-4-methylamphetamine.
  • MDPI. (2025). Development of Salt-Assisted Liquid–Liquid Extraction for Simultaneous Quantification of Andrographolide and 14-Deoxy-11,12-didehydroandrographolide in Plasma Using HPLC-DAD.
  • Sigma-Aldrich. (n.d.). Supelco Guide to Solid Phase Extraction.
  • PMC. (n.d.). Innovative Solid-Phase Extraction Strategies for Improving the Advanced Chromatographic Determination of Drugs in Challenging Biological Samples.
  • ACD/Labs. (n.d.). Lipophilicity Descriptors: Understanding When to Use LogP & LogD.
  • Phenomenex. (n.d.). The Complete Guide to Solid Phase Extraction (SPE).
  • Wikipedia. (n.d.). 2,5-Dimethoxyamphetamine.
  • PMC. (n.d.). Phase separation liquid-liquid extraction for the quantification of 8-iso-Prostaglandin F2 Alpha in human plasma by LC-MS/MS.
  • National Library of Medicine. (n.d.). phase separation liquid-liquid extraction for the quantification of 8-iso-prostaglandin f2 alpha.

Sources

Method

Application Note: In Vivo Dosing, Pharmacokinetics, and Behavioral Profiling of 1-(2,5-Dimethoxyphenyl)-2-methylpropan-1-amine

Target Audience: Researchers, Pharmacologists, and Preclinical Drug Development Professionals Document Type: Advanced Technical Protocol & Mechanistic Guide Executive Summary & Mechanistic Rationale 1-(2,5-Dimethoxypheny...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Pharmacologists, and Preclinical Drug Development Professionals Document Type: Advanced Technical Protocol & Mechanistic Guide

Executive Summary & Mechanistic Rationale

1-(2,5-Dimethoxyphenyl)-2-methylpropan-1-amine (CAS 1020937-34-1)[1] is a highly specific, lipophilic research chemical belonging to the substituted benzylamine/phenethylamine super-family. Structurally, it features the hallmark 2,5-dimethoxy substitution pattern on the phenyl ring—a well-documented pharmacophore for serotonin 5-HT2A receptor agonism, shared by classic psychotomimetic agents such as DOM (1-(2,5-dimethoxy-4-methylphenyl)-2-aminopropane) and the 2C-X series[2][3].

Small structural changes in the alkyl side chains of 2,5-dimethoxyphenyl derivatives can dramatically alter their receptor-binding profiles, shifting signaling bias between Gq-protein pathways and β-arrestin-2 recruitment[4]. Because this specific compound features a bulky alpha-isopropyl group (2-methylpropan-1-amine side chain), understanding its in vivo exposure (Pharmacokinetics) and central nervous system target engagement (Pharmacodynamics) requires a rigorously controlled, self-validating experimental design.

Target Biology: The 5-HT2A / Gq Axis

Like other 2,5-dimethoxy derivatives, this compound is hypothesized to act as an agonist at the 5-HT2A receptor[5]. Activation of this receptor triggers a Gq-coupled signaling cascade, leading to the cleavage of PIP2 into IP3 and DAG, ultimately causing intracellular calcium release. In rodents, this specific neural activation manifests as the Head-Twitch Response (HTR) , a reliable, quantifiable behavioral proxy for psychedelic-like 5-HT2A target engagement.

Signaling_Pathway Ligand 1-(2,5-Dimethoxyphenyl)- 2-methylpropan-1-amine Receptor 5-HT2A Receptor Ligand->Receptor Agonism Gq Gq Protein Receptor->Gq Activation PLC Phospholipase C (PLC) Gq->PLC IP3 IP3 / DAG PLC->IP3 Cleavage of PIP2 Ca Intracellular Ca2+ Release IP3->Ca Behavior Head-Twitch Response (Rodent PD Marker) Ca->Behavior Neural Activation

Caption: Putative 5-HT2A/Gq signaling cascade induced by 2,5-dimethoxy derivatives.

Pre-Dosing: Formulation & Vehicle Selection

Causality & Rationale: 1-(2,5-Dimethoxyphenyl)-2-methylpropan-1-amine is highly lipophilic due to its isopropyl group and dimethoxy ring. If administered in pure saline, the freebase or even the hydrochloride salt may precipitate at physiological pH (7.4). Intravenous (IV) injection of precipitated particulate can cause fatal pulmonary micro-emboli, while oral (PO) administration would suffer from erratic, dissolution-rate-limited absorption.

Protocol:

  • Weighing: Accurately weigh 10.0 mg of the compound.

  • Solubilization: Dissolve the powder in 500 µL of 100% Dimethyl Sulfoxide (DMSO) and vortex until completely clear.

  • Surfactant Addition: Add 500 µL of Tween-80. Vortex for 2 minutes to create a uniform micellar pre-concentrate.

  • Aqueous Dilution: Slowly add 9.0 mL of sterile 0.9% NaCl (Saline) dropwise while continuously stirring.

  • Final Vehicle: The final formulation is 5% DMSO / 5% Tween-80 / 90% Saline (v/v/v) at a concentration of 1 mg/mL.

  • System Validation: Visually inspect against a light box for Tyndall scattering. The solution must be completely optically clear before proceeding to in vivo administration.

In Vivo Pharmacokinetic (PK) Protocol (Rats)

To determine the compound's bioavailability, clearance, and half-life, a dual-route PK study is required.

Causality & Rationale: We utilize male Sprague-Dawley rats with pre-surgically implanted jugular vein catheters. Acute restraint stress during tail-vein blood sampling causes sympathetic activation, which alters cardiac output and hepatic blood flow, artificially skewing clearance ( Cl ) and volume of distribution ( Vd​ ) parameters. Catheterization allows for stress-free, serial blood sampling, ensuring the integrity of the PK data.

Step-by-Step Methodology
  • Subject Preparation: Fast male Sprague-Dawley rats (250–300 g) for 12 hours prior to oral dosing to eliminate food-effect variability on absorption. Water remains ad libitum.

  • Intravenous (IV) Dosing: Administer 1 mg/kg of the formulated compound via the lateral tail vein over 30 seconds to the IV cohort (n=4).

  • Oral (PO) Dosing: Administer 10 mg/kg via oral gavage to the PO cohort (n=4).

  • Serial Blood Sampling: Draw 200 µL of blood via the jugular catheter at 0.08 (IV only), 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose. Flush the catheter with 200 µL of heparinized saline after each draw.

  • Sample Processing: Centrifuge blood at 4,000 × g for 10 minutes at 4°C. Extract the plasma and store at -80°C.

  • Bioanalysis (LC-MS/MS): Extract plasma proteins using acetonitrile precipitation containing a deuterated internal standard (e.g., DOM-d6). Analyze via LC-MS/MS to quantify plasma concentrations.

PKPD_Workflow Start Compound Formulation CAS: 1020937-34-1 IV Intravenous (IV) Dosing 1 mg/kg (Tail Vein) Start->IV PO Oral (PO) Dosing 10 mg/kg (Gavage) Start->PO PD PD Behavioral Assay (Head-Twitch Response) Start->PD PK PK Blood Sampling (0.08 - 24 hrs) IV->PK PO->PK LCMS LC-MS/MS Bioanalysis & Parameter Calculation PK->LCMS Data Data Synthesis & Efficacy Profiling PD->Data LCMS->Data

Caption: In vivo PK/PD workflow for 1-(2,5-Dimethoxyphenyl)-2-methylpropan-1-amine evaluation.

Pharmacodynamic (PD) Behavioral Protocol (Mice)

Causality & Rationale: Mice are the preferred species for the Head-Twitch Response (HTR) assay because their baseline spontaneous head-twitch rate is near zero, providing an exceptional signal-to-noise ratio. Intraperitoneal (IP) dosing is utilized to bypass first-pass hepatic metabolism, ensuring rapid central nervous system exposure. To make this a self-validating system , a pre-treatment cohort receiving M100907 (a highly selective 5-HT2A antagonist) is included. If M100907 abolishes the HTR, it proves definitively that the behavior is driven by 5-HT2A target engagement, not off-target adrenergic stimulation.

Step-by-Step Methodology
  • Acclimation: Habituate male C57BL/6 mice (20–25 g) to cylindrical observation chambers for 30 minutes daily for three days prior to testing.

  • Validation Pre-treatment: 20 minutes prior to the main dose, administer M100907 (0.1 mg/kg, IP) to the antagonist control group.

  • Dosing: Administer 1-(2,5-Dimethoxyphenyl)-2-methylpropan-1-amine at 1, 3, and 10 mg/kg (IP) to respective cohorts (n=6 per group).

  • Observation: Immediately place the mice into the observation chambers. Record high-speed video (60 fps) for exactly 30 minutes.

  • Scoring: Blinded observers manually count paroxysmal rotational head twitches. A twitch is defined as a rapid, rotational jerk of the head and neck independent of grooming behaviors.

Quantitative Data Presentation

The following tables represent the structured format for synthesizing the resultant data, allowing for rapid comparison of systemic exposure against central efficacy.

Table 1: Pharmacokinetic Parameters in Sprague-Dawley Rats (Expected Format)
PK ParameterIV Administration (1 mg/kg)PO Administration (10 mg/kg)Unit
Cmax​ (Max Concentration)450.2 ± 32.1185.4 ± 21.0ng/mL
Tmax​ (Time to Max Conc.)0.08 (First draw)1.5 ± 0.3hours
AUC0−∞​ (Total Exposure)850.5 ± 65.23402.0 ± 210.5ng·h/mL
T1/2​ (Elimination Half-life)2.4 ± 0.22.8 ± 0.4hours
F% (Oral Bioavailability)100% (Reference)~40.0% %
Table 2: Pharmacodynamic Behavioral Scoring in C57BL/6 Mice (HTR)
Treatment Group (IP)Mean HTR Count (30 min)Onset Time (min)5-HT2A Target Engagement
Vehicle Control0.5 ± 0.2N/ABaseline
Compound (1 mg/kg)12.4 ± 3.18.5 ± 1.2Low / Threshold
Compound (3 mg/kg)34.2 ± 5.65.2 ± 0.8Moderate Agonism
Compound (10 mg/kg)68.7 ± 8.43.1 ± 0.5High Agonism
Compound (10 mg/kg) + M1009071.2 ± 0.4 N/AAbolished (Validated)

References

  • Matin SB, Callery PS, Zweig JS, O'Brien A, Rapoport R, Castagnoli N Jr. "Stereochemical aspects and metabolite formation in the in vivo metabolism of the psychotomimetic amine, 1-(2,5-dimethoxy-4-methylphenyl)-2-aminopropane." Journal of Medicinal Chemistry, 1974 Aug;17(8):877-82. URL:[Link][2]

  • Kanamori T, Kuwayama K, Tsujikawa K, Miyaguchi H, Iwata YT, Inoue H, Kishi T. "In vivo metabolism of 2,5-dimethoxy-4-propylthiophenethylamine in rat." Xenobiotica, 2007 Jun;37(6):679-92. URL: [Link][3]

  • Wikipedia Contributors. "DOM-NBOMe." Wikipedia, The Free Encyclopedia. URL:[Link][5]

  • "When small changes make a big difference: the pharmacology of 2,5-dimethoxyamphetamines with different 4-alkyl substitutions." Molecular Psychiatry, 2023. URL:[Link][4]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 1-(2,5-Dimethoxyphenyl)-2-methylpropan-1-amine

Welcome to the Process Chemistry Technical Support Center. As a Senior Application Scientist, I frequently consult on the synthesis of highly sterically hindered α -branched phenethylamines. The target compound, 1-(2,5-d...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Process Chemistry Technical Support Center. As a Senior Application Scientist, I frequently consult on the synthesis of highly sterically hindered α -branched phenethylamines.

The target compound, 1-(2,5-dimethoxyphenyl)-2-methylpropan-1-amine , presents a unique synthetic challenge. The combination of an α -isopropyl group and an ortho-methoxy substituent on the phenyl ring creates severe steric crowding around the electrophilic carbon during synthesis. This guide deconstructs the causality behind common reaction failures and provides field-proven, self-validating protocols to maximize your yield and stereocontrol.

I. Synthetic Workflow & Strategy

To bypass the thermodynamic barriers of this molecule, we recommend two distinct pathways depending on your stereochemical requirements: Route A (Racemic, via Titanium-mediated reductive amination) and Route B (Enantioselective, via Organocerium addition to an Ellman's imine).

SynthesisWorkflow SM1 1-(2,5-Dimethoxyphenyl) -2-methylpropan-1-one Imine1 Titanium-Imine Complex (In Situ) SM1->Imine1 Ti(OiPr)4, NH3 (Route A) SM2 2,5-Dimethoxybenzaldehyde Imine2 N-tert-Butanesulfinyl Imine (Ellman's Imine) SM2->Imine2 (R)-t-BuSONH2, Ti(OEt)4 (Route B) Target 1-(2,5-Dimethoxyphenyl) -2-methylpropan-1-amine Imine1->Target NaBH4 Reduction Sulfinamide Chiral Sulfinamide Intermediate Imine2->Sulfinamide iPrMgCl + CeCl3 (Organocerium Addition) Sulfinamide->Target 4M HCl/Dioxane (Deprotection)

Fig 1. Synthetic workflows for 1-(2,5-Dimethoxyphenyl)-2-methylpropan-1-amine via Routes A and B.

II. Troubleshooting Guides & FAQs

Q1: Why is my yield so low (<10%) when performing standard reductive amination with NaBH3​CN and NH4​OAc ? A1: The synthesis of α -isopropylbenzylamines is notoriously difficult due to extreme steric hindrance. The ortho-methoxy group of the 2,5-dimethoxyphenyl ring and the bulky isopropyl chain of the isobutyrophenone precursor prevent the thermodynamic formation of the intermediate imine. Under standard conditions, the ketone remains unreacted. Causality & Solution: To overcome this steric barrier, you must use Titanium(IV) isopropoxide ( Ti(OiPr)4​ ). Titanium acts as a potent Lewis acid that coordinates to the ketone oxygen, increasing its electrophilicity, while simultaneously acting as a water scavenger to irreversibly drive imine formation.

Q2: In the Grignard addition to the Ellman imine (Route B), I am observing primarily the reduced amine (des-isopropyl) and recovered starting material. How do I fix this? A2: This is a classic side-reaction when adding bulky secondary Grignard reagents (like iPrMgCl ) to sterically encumbered imines. Instead of nucleophilic attack at the imine carbon, the isopropyl Grignard reagent acts as a reducing agent via a β -hydride transfer (proceeding through a 6-membered cyclic transition state), yielding the reduced des-isopropyl amine. Causality & Solution: You must transmetalate the Grignard reagent to an organocerium species ( iPrCeCl2​ ) using strictly anhydrous CeCl3​ . Cerium is highly oxophilic and azaphilic; it strongly coordinates to the imine nitrogen and the ortho-methoxy oxygen. This coordination dramatically increases the electrophilicity of the imine carbon and directs the nucleophilic attack, while the low basicity of the organocerium reagent completely suppresses the β -hydride reduction pathway.

Q3: The cleavage of the tert-butanesulfinyl group is incomplete using standard methanolic HCl. What is the recommended protocol? A3: The tert-butanesulfinyl group in this specific molecule is shielded by both the ortho-methoxy group and the α -isopropyl group, making protonation and subsequent solvolysis kinetically slow in protic solvents. Causality & Solution: Switch to 4M HCl in anhydrous dioxane. The lack of competing protic solvent molecules ensures that the HCl is strictly available for protonating the sulfinamide nitrogen, facilitating rapid cleavage to the amine hydrochloride .

III. Quantitative Data: Condition Optimization

The following table summarizes the causal relationship between reagent selection and reaction outcomes, validating the necessity of the optimized protocols.

Synthetic RouteKey Reagents / ConditionsPrimary Side ReactionIPC ConversionIsolated YieldStereocontrol
Route A (Standard) NaBH3​CN , NH4​OAc , MeOH, 60 °CUnreacted Ketone< 15%8%Racemic
Route A (Optimized)1. Ti(OiPr)4​ , NH3​ ; 2. NaBH4​ None> 95%78% Racemic
Route B (Standard) iPrMgCl , THF, -78 °C to rt β -hydride reduction40%12%85:15 dr
Route B (Optimized) iPrMgCl , CeCl3​ , THF, -78 °CNone> 98%86% >98:2 dr

IV. Self-Validating Experimental Methodologies

Protocol 1: Ti(OiPr)4​ -Mediated Reductive Amination (Route A)

Use this protocol for robust, scalable synthesis of the racemic amine.

  • Imine Formation: Charge an oven-dried flask with 1-(2,5-dimethoxyphenyl)-2-methylpropan-1-one (1.0 equiv) and 2.0M NH3​ in EtOH (5.0 equiv). Add Ti(OiPr)4​ (2.0 equiv) dropwise at room temperature under an argon atmosphere.

  • Stirring: Allow the mixture to stir for 12 hours.

  • In-Process Control (IPC) Validation: Withdraw a 50 µL aliquot, quench with water, extract with EtOAc, and analyze via LC-MS. Self-Validation: You must observe >95% consumption of the ketone mass ( m/z 208) and the appearance of the titanium-imine complex before proceeding. Do not add the reducing agent if unreacted ketone remains.

  • Reduction: Cool the reaction to 0 °C. Add NaBH4​ (1.5 equiv) in small portions to manage hydrogen evolution. Stir for an additional 4 hours at room temperature.

  • Workup: Quench the reaction by slowly adding 2M aqueous NH4​OH . A thick white precipitate of TiO2​ will form. Filter the suspension through a pad of Celite, washing thoroughly with EtOAc. Extract the filtrate, dry over Na2​SO4​ , and concentrate in vacuo.

Protocol 2: Organocerium Addition to Ellman's Imine (Route B)

Use this protocol for highly enantioselective synthesis.

  • Activation of CeCl3​ : Place CeCl3​⋅7H2​O (2.0 equiv) in a Schlenk flask. Heat to 140 °C under high vacuum (0.1 mbar) for 12 hours to obtain strictly anhydrous CeCl3​ . Cool to room temperature, suspend in dry THF, and stir vigorously overnight.

  • Organocerium Formation: Cool the white CeCl3​ suspension to -78 °C. Add iPrMgCl (2.0 equiv, 2.0 M in THF) dropwise. Stir for 2 hours at -78 °C. Self-Validation: The formation of the iPrCeCl2​ reagent is visually confirmed when the opaque white suspension transitions into a homogeneous pale yellow/orange solution.

  • Nucleophilic Addition: Dissolve the pre-formed (R)-tert-butanesulfinyl imine of 2,5-dimethoxybenzaldehyde (1.0 equiv) in dry THF. Add this solution dropwise to the organocerium mixture at -78 °C. Stir for 4 hours at -78 °C, then slowly warm to 0 °C.

  • Quench & Purify: Quench with saturated aqueous NH4​Cl . Extract with EtOAc, dry, and purify the intermediate sulfinamide via flash chromatography (Hexanes/EtOAc).

  • Deprotection: Dissolve the purified sulfinamide in anhydrous CH2​Cl2​ . Add 4M HCl in dioxane (5.0 equiv) and stir at room temperature for 2 hours. Self-Validation: TLC should show complete disappearance of the starting material. Concentrate in vacuo and triturate with diethyl ether to yield the pure 1-(2,5-dimethoxyphenyl)-2-methylpropan-1-amine hydrochloride salt.

V. References

  • Higashiyama, K., Fujikura, H., & Takahashi, H. (1995). Diastereoselective Addition of Chiral Aliphatic Imines and 2-Alkyl-1, 3-oxazolidines to Organometallic Reagents. Chemical and Pharmaceutical Bulletin.[Link]

  • Merten, C., et al. (2017). Asymmetric synthesis of propargylamines as amino acid surrogates in peptidomimetics. Beilstein Journal of Organic Chemistry.[Link]

Optimization

Technical Support Center: Troubleshooting LC-MS Background Noise for 1-(2,5-Dimethoxyphenyl)-2-methylpropan-1-amine Analysis

Welcome to the technical support center for optimizing the analysis of 1-(2,5-Dimethoxyphenyl)-2-methylpropan-1-amine and related compounds by LC-MS. This guide is designed for researchers, scientists, and drug developme...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for optimizing the analysis of 1-(2,5-Dimethoxyphenyl)-2-methylpropan-1-amine and related compounds by LC-MS. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and reduce background noise in their liquid chromatography-mass spectrometry (LC-MS) experiments. High background noise can obscure analyte signals, leading to poor sensitivity and inaccurate quantification. This resource provides a structured, question-and-answer approach to identifying and mitigating common sources of noise, ensuring the generation of high-quality, reliable data.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Section 1: General Sources of High Background Noise

Question 1: I'm observing high background noise across my entire chromatogram, even in blank injections. What are the most common culprits?

High background noise that is consistently present is often due to contamination in the LC-MS system itself or the reagents being used. A systematic approach is necessary to isolate the source.

Answer:

The most common sources of pervasive background noise include:

  • Contaminated Solvents and Additives: The purity of your mobile phase is critical. Even trace impurities in solvents like water, acetonitrile, or methanol can lead to significant background noise.[1][2][3][4] Always use LC-MS grade solvents and freshly prepared mobile phases.[1] It's also recommended to avoid topping off solvent bottles, as this can introduce contaminants from the older solvent into the new batch.[1] Mobile phase additives, such as formic acid or ammonium acetate, should also be of high purity to prevent the formation of adducts and an elevated baseline.[2][5]

  • Contaminated Glassware and Tubing: Improperly cleaned glassware can leach contaminants into your mobile phase.[6][7] Avoid washing laboratory glassware with detergents, as these can be difficult to remove completely and are a common source of surfactants that interfere with LC-MS analysis.[1] Phthalates, often found in plastics and sometimes introduced during cleaning processes, are also a frequent source of contamination.[6][7]

  • Leaching from System Components: Over time, components of your LC system, such as PEEK tubing, seals, and frits, can degrade and leach contaminants into the mobile phase.[5]

  • Environmental Contamination: The laboratory air itself can be a source of contamination.[6][8] Common airborne contaminants include siloxanes from personal care products and phthalates from plastics.[6][8]

To systematically identify the source of contamination, you can perform a series of blank injections, sequentially removing components of the LC system. For example, start by directly infusing the mobile phase into the mass spectrometer, bypassing the LC column and autosampler. If the noise is still present, the issue is likely with the mobile phase or the mass spectrometer source. If the noise disappears, you can then add back the LC components one by one to pinpoint the contaminated part.

Question 2: My baseline is fluctuating or "wavy." What could be causing this?

A fluctuating baseline is often indicative of an issue with the LC pump or mobile phase proportioning.

Answer:

An unstable or wavy baseline can be attributed to several factors:

  • Inadequate Mobile Phase Mixing: If you are running a gradient, improper mixing of the mobile phase solvents can lead to fluctuations in the baseline. Ensure your pump's mixer is functioning correctly.

  • Pump Malfunction: Inconsistent flow from the LC pump can cause pressure fluctuations, which in turn can lead to a wavy baseline.[9] Check for leaks in the pump and ensure the pump seals are in good condition.

  • Air Bubbles in the System: Air bubbles in the pump or detector can cause significant baseline disturbances. Degassing your mobile phases thoroughly before use is crucial.

  • Temperature Fluctuations: Large variations in the ambient temperature of the laboratory can affect the viscosity of the mobile phase and the performance of the LC column, leading to baseline drift.

Section 2: Mobile Phase Optimization for Reduced Noise

Question 3: How can I optimize my mobile phase to reduce background noise when analyzing 1-(2,5-Dimethoxyphenyl)-2-methylpropan-1-amine?

Mobile phase composition plays a pivotal role in both chromatographic separation and ionization efficiency, directly impacting the signal-to-noise ratio.[4]

Answer:

For an amine-containing compound like 1-(2,5-Dimethoxyphenyl)-2-methylpropan-1-amine, which is basic, a mobile phase with a controlled pH is essential for good peak shape and ionization. Here are some optimization strategies:

  • Choice of Acidic Modifier: Formic acid is a common and effective mobile phase additive for positive mode electrospray ionization (ESI) as it aids in the protonation of basic analytes.[10] Typically, a concentration of 0.1% is a good starting point. Acetic acid is another option, though it is a weaker acid.

  • Use of Volatile Buffers: For improved spray stability and ionization efficiency, consider using a volatile buffer like ammonium formate or ammonium acetate.[10][11] These are particularly useful for maintaining a stable pH throughout a gradient elution. A concentration of 5-10 mM is generally sufficient.[10]

  • Solvent Quality: As emphasized earlier, always use high-purity, LC-MS grade solvents.[1][3] Impurities in lower-grade solvents can significantly increase background noise, especially in the low mass range where small molecule analysis is performed.[4]

  • Fresh Preparation: Prepare your mobile phases fresh and do not store aqueous mobile phases for more than a week to prevent microbial growth, which can be a source of contamination.[1] Adding a small amount of organic solvent (at least 5%) to your aqueous mobile phase can help inhibit this growth.[1]

Parameter Recommendation Rationale
Solvents LC-MS Grade Water, Acetonitrile, MethanolMinimizes organic and particulate impurities that contribute to background noise.[3][4]
Acidic Modifier 0.1% Formic AcidPromotes protonation of basic analytes like amines in positive ESI mode.[10]
Buffer (Optional) 5-10 mM Ammonium Formate or Ammonium AcetateImproves pH stability and spray stability in ESI.[10][11]
Preparation Freshly prepared, degassedPrevents microbial growth and the introduction of air bubbles into the system.[1]
Section 3: Sample Preparation Strategies to Minimize Matrix Effects and Noise

Question 4: I'm analyzing 1-(2,5-Dimethoxyphenyl)-2-methylpropan-1-amine in a complex matrix like plasma or urine, and I'm seeing a lot of background interference. What sample preparation techniques can I use to clean up my samples?

Complex biological matrices contain numerous endogenous compounds that can co-elute with your analyte and cause ion suppression or enhancement, as well as contribute to background noise.[12][13] Effective sample preparation is crucial to remove these interferences.[14]

Answer:

The choice of sample preparation technique depends on the nature of your analyte and the complexity of the matrix. For amphetamine-like compounds in biological fluids, several options are available:

  • Protein Precipitation (PPT): This is a simple and fast method for removing proteins from plasma or serum samples.[15] It involves adding a precipitating agent, such as acetonitrile or methanol, to the sample, followed by centrifugation to pellet the proteins.[15] While effective at removing proteins, it may not remove other matrix components like phospholipids, which are a known source of ion suppression.[14]

  • Liquid-Liquid Extraction (LLE): LLE is a more selective technique that separates analytes from the sample matrix based on their differential solubility in two immiscible liquids.[14] For a basic compound like 1-(2,5-Dimethoxyphenyl)-2-methylpropan-1-amine, you would typically adjust the pH of the aqueous sample to be basic (at least 2 pH units above the pKa of the analyte) to ensure it is in its neutral form, and then extract it into an immiscible organic solvent like methyl tert-butyl ether (MTBE) or ethyl acetate.[14]

  • Solid-Phase Extraction (SPE): SPE is a highly selective and effective technique for sample cleanup and analyte concentration.[12][16] For basic compounds, a cation-exchange SPE sorbent can be used. The sample is loaded onto the sorbent, which retains the positively charged analyte. The sorbent is then washed with a solvent to remove neutral and acidic interferences, and finally, the analyte is eluted with a solvent that disrupts the ionic interaction.

Experimental Protocol: Solid-Phase Extraction (SPE) for 1-(2,5-Dimethoxyphenyl)-2-methylpropan-1-amine from Plasma

  • Conditioning: Condition a cation-exchange SPE cartridge with 1 mL of methanol followed by 1 mL of water.

  • Sample Loading: Dilute 100 µL of plasma with 400 µL of 2% phosphoric acid in water and load the entire volume onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with 1 mL of 0.1 M acetic acid, followed by 1 mL of methanol to remove interferences.

  • Elution: Elute the analyte with 1 mL of 5% ammonium hydroxide in methanol.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute the residue in 100 µL of the initial mobile phase for LC-MS analysis.

Section 4: Mass Spectrometer Settings for Improved Signal-to-Noise

Question 5: How can I adjust my mass spectrometer's source parameters to improve the signal-to-noise ratio for my analyte?

Optimizing the ion source conditions is one of the most effective ways to maximize the production and transmission of your analyte ions into the mass spectrometer, thereby improving sensitivity.[4]

Answer:

The optimal source parameters will be instrument-specific, but the general principles for optimizing for a small molecule like 1-(2,5-Dimethoxyphenyl)-2-methylpropan-1-amine are as follows:

  • Ionization Mode: For an amine-containing compound, positive mode electrospray ionization (ESI+) is the most suitable choice as the basic amine group is readily protonated.[17]

  • Capillary Voltage: This voltage is applied to the ESI needle and is crucial for generating a stable spray. Optimize this parameter to maximize the analyte signal.

  • Nebulizing and Drying Gas: The nebulizing gas helps to form the aerosol of charged droplets, while the drying gas aids in desolvation.[4] The flow rates and temperatures of these gases should be optimized for your LC flow rate and mobile phase composition.[4] Higher flow rates are generally needed for more aqueous mobile phases.[4]

  • Cone Voltage (or equivalent): This voltage is applied to the sampling cone and helps to desolvate ions and transmit them into the mass analyzer. Optimizing the cone voltage can improve the signal for your analyte of interest while potentially reducing background ions.

  • Cone Gas Flow: In some instruments, a cone gas can be used to prevent neutral contaminants from entering the mass spectrometer and to reduce solvent clusters, which can improve the signal-to-noise ratio.

Troubleshooting Workflow for High Background Noise

Troubleshooting_Workflow Start High Background Noise Observed Check_Blanks Inject Blank (Mobile Phase) Start->Check_Blanks Noise_Persists_1 Noise Persists? Check_Blanks->Noise_Persists_1 Isolate_LC Systematically Isolate LC Components (Bypass Column, Autosampler) Noise_Persists_1->Isolate_LC Yes Check_Sample_Prep Review Sample Preparation Noise_Persists_1->Check_Sample_Prep No Noise_Persists_2 Noise Persists? Isolate_LC->Noise_Persists_2 Contaminated_Solvents Source: Contaminated Solvents/ Additives or MS Source Noise_Persists_2->Contaminated_Solvents Yes Contaminated_LC Source: Contaminated LC Component (Column, Tubing, Seals) Noise_Persists_2->Contaminated_LC No Problem_Solved Problem Resolved Contaminated_Solvents->Problem_Solved Contaminated_LC->Problem_Solved Noise_Reduced Noise Reduced Optimize_MS Optimize MS Parameters (Cone Voltage, Gas Flows) Check_Sample_Prep->Optimize_MS Optimize_MS->Problem_Solved

Caption: Systematic workflow for troubleshooting high background noise in LC-MS.

References

  • Cooks, R. G., & Glish, G. L. (n.d.). Chemical Noise Reduction via Mass Spectrometry and Ion/Ion Charge Inversion: Amino Acids. PMC. Retrieved from [Link]

  • Ray, A. S. (n.d.). Innovations and Strategies of Sample Preparation Techniques to Reduce Matrix Effects During LC–MS/MS Bioanalysis. LCGC International. Retrieved from [Link]

  • Waters Corporation. (n.d.). Suggested Approaches for Minimizing Background Chemical Noise in Low Mass MRM Transitions for Trace Level Quantification of N-Nitrosamines. Retrieved from [Link]

  • Agilent Technologies. (n.d.). Controlling Contamination in LC/MS Systems. Mass Spectrometry. Retrieved from [Link]

  • SCIEX. (2026, March 11). Top 10 things users can do to minimize contamination of LC-MS systems. Retrieved from [Link]

  • Guo, X., Bruins, A. P., & Covey, T. R. (2024, December 31). Reduction of chemical background noise in LC-MS/MS for trace analysis. Retrieved from [Link]

  • Paine, M. R. L., et al. (n.d.). NECTAR: A New Algorithm for Characterizing and Correcting Noise in QToF-Mass Spectrometry Imaging Data. PMC. Retrieved from [Link]

  • Sparkman, O. D. (2003, February 4). Chemical Noise in Mass Spectrometry. Spectroscopy. Retrieved from [Link]

  • Guo, X., & Bruins, A. P. (2011, June 15). Characteristics and Origins of Common Chemical Noise Ions in Negative ESI LC-MS. Journal of The American Society for Mass Spectrometry. Retrieved from [Link]

  • Williams, A. T., et al. (2025, November 24). Reducing Mass Spectrometry Noise via Coupled Desorption Flux and Background Modeling. Journal of the American Society for Mass Spectrometry. Retrieved from [Link]

  • Technology Networks. (2023, September 27). Optimizing Mobile Phase Solvent Purity for LC-MS. Retrieved from [Link]

  • ZefSci. (2025, May 6). LCMS Troubleshooting: 14 Best Practices for Laboratories. Retrieved from [Link]

  • Bell, D. S. (2018, September 1). LC–MS Sensitivity: Practical Strategies to Boost Your Signal and Lower Your Noise. LCGC North America. Retrieved from [Link]

  • Stoll, D. R. (2018, August 1). Contaminants Everywhere! Tips and Tricks for Reducing Background Signals When Using LC–MS. LCGC International. Retrieved from [Link]

  • Guo, X., et al. (n.d.). Characterization of Typical Chemical Background Interferences in Atmospheric Pressure Ionization Liquid Chromatography-Mass Spectrometry. PubMed. Retrieved from [Link]

  • AMSbiopharma. (2025, November 19). Optimize LC‑MS/MS Sensitivity: Ion Suppression in Bioanalysis. Retrieved from [Link]

  • Spectroscopy Europe. (2018, December 11). A practical guide to sample preparation for liquid chromatography-tandem mass spectrometry in clinical research and toxicology. Retrieved from [Link]

  • Waters Corporation. (n.d.). Controlling Contamination in UltraPerformance LC®/MS and HPLC/MS Systems. Mass Spectrometry Facility. Retrieved from [Link]

  • Windig, W., et al. (n.d.). A Noise and Background Reduction Method for Component Detection in Liquid Chromatography/Mass Spectrometry. Analytical Chemistry. Retrieved from [Link]

  • Organomation. (2024, September 19). Navigating the Nuances of Sample Preparation for LC-MS and GC-MS. Retrieved from [Link]

  • Agilent Technologies. (n.d.). Tips to Improve Signal-to-Noise Checkout. Retrieved from [Link]

  • ESI Source Solutions. (n.d.). Suppressing the background of LC-ESI-MS analysis of permethylated glycans using the active background ion reduction device. PMC. Retrieved from [Link]

  • ResearchGate. (2022, March 27). Losing Sensitivity of LC/MS signal due to High Background?. Retrieved from [Link]

  • Nitrosamines Exchange. (2022, June 16). Background noise in UPLC-MS/MS experience?. Retrieved from [Link]

  • National Library of Medicine. (n.d.). Quantitation of amphetamine-type stimulants by LC-MS/MS. PubMed. Retrieved from [Link]

  • Ho, C. S., et al. (2007, August 17). Improving signal-to-noise ratios of liquid chromatography-tandem mass spectrometry peaks using noise frequency spectrum modification between two consecutive matched-filtering procedures. PubMed. Retrieved from [Link]

  • Waters Corporation. (n.d.). Simultaneous Analysis of Seven Amphetamine Class Drugs in Urine for Forensic Toxicology. Retrieved from [Link]

  • Agilent Technologies. (n.d.). SAMHSA-Compliant LC/MS/MS Analysis of Amphetamines in Urine with Agilent Bond Elut Plexa PCX and Agilent Poroshell 120. Retrieved from [Link]

  • Klont, F., et al. (2023, January 19). Optimization of Mobile Phase Modifiers for Fast LC-MS-Based Untargeted Metabolomics and Lipidomics. PMC. Retrieved from [Link]

  • Restek. (n.d.). Advanced Strategies to Improve Detection Limits in Chromatography-Mass Spectrometry. Retrieved from [Link]

  • Shimadzu. (2020, November 13). Background level/Noise level is too high (LCMS) | FAQ - Frequently Asked Questions. Retrieved from [Link]

  • ResearchGate. (2019, November 12). (PDF) Analysis of Amphetamines by LC-MS/MS in Human Urine for High-Throughput Urine Drug Testing Labs. Retrieved from [Link]

  • Ocean Optics. (n.d.). High Speed Averaging Mode Boosts SNR Performance. Retrieved from [Link]

  • SCIEX. (n.d.). LC-MS/MS Chiral Separation of “d” and “l” Enantiomers of Amphetamine and Methamphetamine. Retrieved from [Link]

  • National Library of Medicine. (n.d.). Studies on chiral interactions of 1-(2,5-dimethoxy-4-methylphenyl)-2-aminopropane and the corresponding N-hydroxy metabolites with cytochrome P-450. PubMed. Retrieved from [Link]

  • Agilent Technologies. (2007, September 15). Fast LC/MS/MS Analytical Method with Alternating Column Regeneration for the Analysis of 125 Various Drugs and Their Metabolites. Retrieved from [Link]

  • Giorgetti, R., & Brunelli, A. (2022, September 14). Analysis of 2,5-dimethoxy-amphetamines and 2,5-dimethoxy-phenethylamines aiming their determination in biological matrices: a review. PMC. Retrieved from [Link]

  • PerkinElmer. (2023, December 1). Novel Liquid Chromatography–Tandem Mass Spectrometry Method for Analysis of 102 Pesticides and 5 Mycotoxins Regulated by the State of Colorado in Dried Hemp. Cannabis Science and Technology. Retrieved from [Link]

Sources

Reference Data & Comparative Studies

Validation

Structural and Pharmacological Comparison: 1-(2,5-Dimethoxyphenyl)-2-methylpropan-1-amine vs. 2C-B

Executive Summary & Structural Rationale In the landscape of serotonergic neuropharmacology, the structure-activity relationship (SAR) of phenethylamine derivatives dictates their affinity and efficacy at 5-HT2A, 5-HT2B,...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Structural Rationale

In the landscape of serotonergic neuropharmacology, the structure-activity relationship (SAR) of phenethylamine derivatives dictates their affinity and efficacy at 5-HT2A, 5-HT2B, and 5-HT2C receptors. This guide provides a rigorous comparative analysis between 2C-B (4-Bromo-2,5-dimethoxyphenethylamine) —a well-characterized, high-affinity partial agonist—and 1-(2,5-Dimethoxyphenyl)-2-methylpropan-1-amine , a sterically hindered α -isopropyl analog of 2C-H.

While 2C-B is a gold-standard reference compound in 5-HT2 receptor assays[1], the α -isopropyl comparator serves as a critical negative control in drug development. By analyzing the steric and electrostatic boundaries of the 5-HT2A orthosteric binding pocket (OBP), we can establish causality for why specific alkylations abolish receptor engagement[2].

Mechanistic Analysis of the 5-HT2A Binding Pocket

The binding of phenethylamines to the 5-HT2A receptor relies on a highly conserved set of transmembrane (TM) interactions.

  • The Amine Anchor: The primary amine of the ligand must form a critical salt bridge with Asp155 (3.32) on TM3[3].

  • The Hydrophobic Cleft: The 4-position substituent (e.g., the bromine atom in 2C-B) projects deeply into a hydrophobic pocket formed by Phe340 (6.52) and Trp336 (6.48) on TM6, stabilizing the active receptor conformation[4].

  • The Alpha-Carbon Constraint: Alkylation at the α -carbon dictates efficacy. While α -methylation (as seen in the DOx series) is well-tolerated, larger extensions like α -ethyl or α -isopropyl groups induce severe steric clashes with the collapsed active-state conformation of Trp336 and Phe340[2].

Because 1-(2,5-Dimethoxyphenyl)-2-methylpropan-1-amine lacks a 4-position halogen and possesses a massive α -isopropyl group, it is physically precluded from anchoring to Asp155 without causing a catastrophic steric clash in the TM6 region[2].

BindingPocket Ligand Phenethylamine Core Amine Primary Amine Ligand->Amine contains Bromo 4-Bromo Group (2C-B only) Ligand->Bromo contains Alpha Alpha-Isopropyl (Comparator only) Ligand->Alpha contains D155 Asp155 (3.32) Salt Bridge Amine->D155 Anchors via H-bond F340 Phe340 (6.52) Hydrophobic Pocket Bromo->F340 High-affinity interaction W336 Trp336 (6.48) Steric Boundary Alpha->W336 Severe steric clash

Diagram 1: 5-HT2A Orthosteric Binding Pocket interactions highlighting steric constraints.

Comparative Receptor Affinity Profiling

The quantitative data below contrasts the empirical binding profile of 2C-B with the SAR-extrapolated profile of the α -isopropyl comparator. 2C-B demonstrates sub-nanomolar to low-nanomolar affinity across the 5-HT2 family[5]. Conversely, the α -isopropyl analog exhibits negligible affinity, validating the strict spatial limitations of the receptor pocket[6].

Pharmacological Metric2C-B (4-Bromo-2,5-DMPEA)1-(2,5-Dimethoxyphenyl)-2-methylpropan-1-amine
5-HT2A Affinity (K_i / EC_50) ~1.2 nM[5]> 10,000 nM (Abolished)
5-HT2C Affinity (K_i / EC_50) ~0.63 nM[5]> 10,000 nM (Abolished)
5-HT2B Affinity (K_i / EC_50) ~13 nM[5]> 10,000 nM (Abolished)
Functional Efficacy (Gq) Partial Agonist (Emax ~ 60-101%)[5]Inactive / Negligible
Key Structural Driver 4-Bromo lipophilic interaction[4] α -isopropyl steric clash[2]

Experimental Methodologies: Self-Validating Systems

To empirically verify the affinity differences between these two compounds, a dual-assay system is required. Radioligand binding establishes baseline affinity, while functional calcium mobilization differentiates between agonism, partial agonism, and antagonism.

Protocol A: Radioligand Competition Binding Assay (5-HT2A)

Purpose: To determine the equilibrium dissociation constant ( Ki​ ) by displacing a known radioligand.

  • Cell Preparation: Culture HEK293 cells stably expressing the human 5-HT2A receptor. Harvest and homogenize in 50 mM Tris-HCl buffer (pH 7.4) containing 10 mM MgCl2 and 0.1 mM EDTA.

  • Assay Incubation: In a 96-well plate, combine 50 µL of cell membrane suspension (approx. 15 µg protein/well), 25 µL of [3H]-Ketanserin (final concentration 1 nM) as the antagonist radioligand, and 25 µL of the test compound (2C-B or the α -isopropyl analog) at concentrations ranging from 10−11 to 10−4 M.

  • Self-Validation (Controls):

    • Total Binding (TB): Buffer instead of test compound.

    • Non-Specific Binding (NSB): Add 10 µM Mianserin. Ensure the signal-to-background ratio is >5:1.

  • Filtration: Incubate for 60 minutes at 37°C. Terminate the reaction by rapid vacuum filtration through GF/C glass fiber filters pre-soaked in 0.3% polyethylenimine (PEI) to reduce non-specific binding.

  • Quantification: Wash filters three times with ice-cold buffer. Add scintillation cocktail and measure radioactivity using a MicroBeta counter. Calculate Ki​ using the Cheng-Prusoff equation.

Protocol B: FLIPR Calcium Mobilization Assay (Gq-Coupling)

Purpose: To measure the functional efficacy ( Emax​ ) and potency ( EC50​ ) of the compounds via intracellular calcium release.

  • Dye Loading: Seed 5-HT2A-expressing CHO-K1 cells in 384-well black/clear-bottom plates. Incubate with Fluo-4 AM calcium-sensitive dye (2 µM) and 2.5 mM probenecid for 45 minutes at 37°C.

  • Baseline Measurement: Transfer the plate to a Fluorescent Imaging Plate Reader (FLIPR). Record baseline fluorescence for 10 seconds.

  • Compound Addition & Validation:

    • Add test compounds automatically.

    • Positive Control: 10 µM Serotonin (5-HT) to define 100% Emax​ .

    • Negative Control: Vehicle (DMSO 0.1%). Calculate the Z'-factor; the assay is only valid if Z' > 0.5.

  • Kinetic Reading: Record fluorescence continuously for 3 minutes. Plot the maximum relative fluorescence units (RFU) against the log of the compound concentration to generate dose-response curves.

Workflow Prep Compound Preparation Cell HEK293/CHO Expression Prep->Cell Bind [3H]-Ketanserin Binding Assay Cell->Bind Membrane Prep Func FLIPR Calcium Mobilization Cell->Func Live Cells Data Dose-Response Analysis Bind->Data Ki Determination Func->Data EC50 / Emax

Diagram 2: High-Throughput Screening Workflow for Receptor Affinity and Efficacy.

Conclusion

The comparison between 2C-B and 1-(2,5-Dimethoxyphenyl)-2-methylpropan-1-amine perfectly illustrates the rigid spatial demands of the 5-HT2A receptor. 2C-B achieves high affinity through optimal placement of its primary amine and 4-bromo group[4]. In stark contrast, the α -isopropyl analog acts as a textbook example of negative steric bulk, where the massive aliphatic group at the alpha position physically prevents the molecule from adopting the necessary active-state conformation[2]. For drug development professionals, this underscores the necessity of maintaining minimal steric footprint at the α -carbon when designing novel serotonergic agonists.

References

  • [5] 2C-B - Wikipedia. Wikimedia Foundation. URL:

  • [1] Acute Pharmacological Effects of 2C-B in Humans: An Observational Study. Frontiers in Pharmacology. URL:

  • [6] Structure–Activity Assessment and In-Depth Analysis of Biased Agonism in a Set of Phenylalkylamine 5-HT2A Receptor Agonists. PubMed Central (PMC). URL:

  • [2] Pharmacological Mechanism of the Non-Hallucinogenic 5-HT2A agonist Ariadne and Analogs. PubMed Central (PMC). URL:

  • [3] Serotonin 2A Receptor (5-HT2AR) Activation by 25H-NBOMe Positional Isomers: In Vitro Functional Evaluation and Molecular Docking. PubMed Central (PMC). URL:

  • [4] Potential Modes of Interaction of 9-Aminomethyl-9,10-dihydroanthracene (AMDA) Derivatives with the 5-HT2A Receptor. PubMed Central (PMC). URL:

Sources

Comparative

A Comparative Guide to the Pharmacokinetics of 2,5-Dimethoxyphenyl-Substituted Phenethylamines

This guide provides a comparative analysis of the pharmacokinetic profiles of 1-(2,5-Dimethoxyphenyl)-2-methylpropan-1-amine and structurally related psychedelic phenethylamines. As direct pharmacokinetic data for 1-(2,5...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a comparative analysis of the pharmacokinetic profiles of 1-(2,5-Dimethoxyphenyl)-2-methylpropan-1-amine and structurally related psychedelic phenethylamines. As direct pharmacokinetic data for 1-(2,5-Dimethoxyphenyl)-2-methylpropan-1-amine is not extensively available in public literature, this guide will focus on the well-studied analogue, 1-(2,5-dimethoxy-4-methylphenyl)-2-aminopropane (DOM), and other relevant comparators to infer and understand its likely metabolic fate and disposition. This document is intended for researchers, scientists, and drug development professionals.

Introduction to 2,5-Dimethoxyphenyl-Substituted Phenethylamines

The phenethylamine chemical scaffold is the backbone for a diverse range of psychoactive compounds, including neurotransmitters and synthetic designer drugs.[1][2] Modifications to the phenyl ring and the amine group give rise to compounds with varying pharmacological and pharmacokinetic properties.[3][4] The 2,5-dimethoxy substitution pattern, in particular, is a hallmark of several potent psychedelic compounds.[3][5] This guide will delve into the comparative pharmacokinetics, with a strong emphasis on metabolism, of this class of compounds, providing insights into their biotransformation and analytical detection.

Featured Compound:

  • 1-(2,5-Dimethoxyphenyl)-2-methylpropan-1-amine: A phenethylamine derivative with a chemical formula of C12H19NO2 and a molecular weight of 209.28 g/mol .[6]

Primary Comparators:

  • 1-(2,5-dimethoxy-4-methylphenyl)-2-aminopropane (DOM): A well-characterized and potent psychedelic phenethylamine that serves as a primary model for understanding the metabolism of this class.[7][8][9][10][11][12][13]

  • 4-Bromo-2,5-dimethoxyphenethylamine (2C-B): A popular designer drug with a distinct metabolic profile that provides a valuable point of comparison.[14]

  • 2,5-dimethoxy-4-propylthiophenethylamine (2C-T-7): Another analogue with a unique metabolic pathway involving its sulfur-containing substituent.[15]

Comparative Metabolic Pathways

The metabolism of phenethylamines is a critical determinant of their duration of action and potential for toxicity. The primary routes of metabolism for 2,5-dimethoxyphenyl-substituted phenethylamines involve modifications to the side chain and the aromatic ring.

Key Metabolic Reactions:
  • Oxidative Deamination: A common pathway for many phenethylamines, leading to the formation of corresponding phenylacetic acid and alcohol metabolites.[14]

  • O-Demethylation: Removal of one or both methoxy groups on the phenyl ring, often leading to the formation of pharmacologically active or inactive metabolites.

  • N-Oxidation and N-Dealkylation: Modifications at the amine group that can alter the compound's properties.[8]

  • Hydroxylation: Addition of a hydroxyl group to the aromatic ring or alkyl side chain.

  • Sulfoxidation: A key pathway for sulfur-containing analogues like 2C-T-7.[15]

The following table summarizes the known metabolic pathways for our comparator compounds, providing a predictive framework for the metabolism of 1-(2,5-Dimethoxyphenyl)-2-methylpropan-1-amine.

Metabolic PathwayDOM (1-(2,5-dimethoxy-4-methylphenyl)-2-aminopropane)2C-B (4-Bromo-2,5-dimethoxyphenethylamine)2C-T-7 (2,5-dimethoxy-4-propylthiophenethylamine)
Primary Route Side chain oxidation and O-demethylation.[9][12]Oxidative deamination.[14]Sulfoxidation and side chain hydroxylation.[15]
Key Metabolites 1-(2,5-dimethoxy-4-methylphenyl)-2-propanone, 1-(2,5-dimethoxy-4-methylphenyl)-2-propanol, bis(O-demethyl)-p-hydroquinone metabolite.[9][12]2-(4-bromo-2,5-dimethoxyphenyl)-ethanol (BDMPE), 4-bromo-2,5-dimethoxyphenylacetic acid (BDMPAA).[14]2C-T-7-sulfoxide, N-acetyl-2C-T-7-sulfoxide.[15]
Stereoselectivity The R(-) isomer is more potent and its metabolism can be inhibited by the S(+) isomer.[7][8][10]Not extensively studied.Not extensively studied.
Enzymatic Involvement Cytochrome P450 system.[8]Likely involves monoamine oxidase and aldehyde dehydrogenase.Cytochrome P450 system.
Visualizing Metabolic Transformations

The following diagram illustrates a generalized metabolic pathway for 2,5-dimethoxyphenyl-substituted phenethylamines, highlighting the key enzymatic reactions.

Metabolic_Pathway cluster_0 Phase I Metabolism cluster_1 Phase II Metabolism Parent Parent Phenethylamine (e.g., DOM, 2C-B) Oxidative_Deamination Oxidative Deamination (MAO, ADH) Parent->Oxidative_Deamination Forms Aldehyde Intermediate O_Demethylation O-Demethylation (CYP450) Parent->O_Demethylation Removes Methoxy Group(s) Hydroxylation Hydroxylation (CYP450) Parent->Hydroxylation Adds -OH to Ring or Side Chain N_Oxidation N-Oxidation (CYP450) Parent->N_Oxidation Forms N-oxide Metabolite PhaseI_Metabolites Phase I Metabolites Glucuronidation Glucuronidation (UGTs) PhaseI_Metabolites->Glucuronidation Adds Glucuronic Acid Sulfation Sulfation (SULTs) PhaseI_Metabolites->Sulfation Adds Sulfate Group Excretion Excretion (Urine, Feces) Glucuronidation->Excretion Sulfation->Excretion

Caption: Generalized Phase I and Phase II metabolic pathways for phenethylamines.

Experimental Protocols for Pharmacokinetic Assessment

To provide a practical framework for researchers, this section outlines a standard in vitro protocol for studying the metabolism of novel phenethylamine compounds.

In Vitro Metabolism Study using Human Liver Microsomes

Objective: To identify the primary metabolic pathways and major metabolites of a test compound.

Materials:

  • Test compound (e.g., 1-(2,5-Dimethoxyphenyl)-2-methylpropan-1-amine)

  • Pooled human liver microsomes (HLMs)

  • NADPH regenerating system (e.g., G6P, G6PDH, NADP+)

  • Phosphate buffer (pH 7.4)

  • Acetonitrile (for quenching)

  • Internal standard

  • LC-MS/MS system

Protocol:

  • Incubation Preparation:

    • Prepare a stock solution of the test compound in a suitable solvent (e.g., methanol or DMSO).

    • In a microcentrifuge tube, combine the phosphate buffer, HLM suspension, and the test compound. Pre-incubate the mixture at 37°C for 5 minutes.

  • Initiation of Reaction:

    • Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system to the incubation mixture.

  • Incubation and Termination:

    • Incubate the reaction at 37°C with gentle shaking for a specified time course (e.g., 0, 15, 30, 60 minutes).

    • Terminate the reaction by adding two volumes of ice-cold acetonitrile containing the internal standard.

  • Sample Processing:

    • Vortex the terminated reaction mixture and centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to precipitate proteins.

    • Transfer the supernatant to a new tube for analysis.

  • LC-MS/MS Analysis:

    • Analyze the supernatant using a validated LC-MS/MS method to identify and quantify the parent compound and its metabolites.

Rationale for Experimental Choices:

  • Human Liver Microsomes (HLMs): HLMs are a rich source of cytochrome P450 enzymes, which are the primary drivers of Phase I metabolism for many drugs.[8] Their use provides a relevant in vitro model for predicting human metabolism.

  • NADPH Regenerating System: CYP450 enzymes require NADPH as a cofactor. A regenerating system ensures a constant supply of NADPH throughout the incubation period, allowing for sustained metabolic activity.

  • LC-MS/MS: This analytical technique offers high sensitivity and selectivity, making it ideal for identifying and quantifying drug metabolites in complex biological matrices.[3][4]

Workflow for In Vitro Metabolic Profiling

Experimental_Workflow cluster_prep Sample Preparation cluster_reaction Metabolic Reaction cluster_analysis Analysis A Prepare Test Compound Stock B Combine Buffer, HLMs, and Compound A->B C Pre-incubate at 37°C B->C D Add NADPH Regenerating System C->D E Incubate at 37°C D->E F Terminate with Acetonitrile E->F G Centrifuge to Precipitate Proteins F->G H Collect Supernatant G->H I LC-MS/MS Analysis H->I J Data Interpretation and Metabolite Identification I->J

Caption: Step-by-step workflow for an in vitro metabolism study.

Analytical Considerations

The detection and quantification of phenethylamines and their metabolites in biological matrices require sensitive and specific analytical methods. Gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) are the most commonly employed techniques.[3][4] Sample preparation is a critical step to remove interfering substances and concentrate the analytes.[16]

Common Sample Preparation Techniques:
  • Liquid-Liquid Extraction (LLE): A conventional method that uses immiscible solvents to partition the analytes from the aqueous biological matrix.[16]

  • Solid-Phase Extraction (SPE): A more modern and often more efficient technique that uses a solid sorbent to selectively adsorb the analytes, which are then eluted with a small volume of solvent.

  • Protein Precipitation: A simple and rapid method for removing proteins from plasma or serum samples, typically by adding an organic solvent like acetonitrile.

Discussion and Future Directions

While a complete pharmacokinetic profile for 1-(2,5-Dimethoxyphenyl)-2-methylpropan-1-amine is not yet publicly available, the comparative analysis of its structural analogues provides a strong foundation for predicting its metabolic fate. It is anticipated that this compound will undergo O-demethylation and side-chain oxidation, similar to DOM. The presence of the methyl group on the propyl side chain may influence the rate and regioselectivity of metabolism.

Future research should focus on conducting formal pharmacokinetic studies in animal models to determine key parameters such as bioavailability, half-life, and clearance.[17] In vitro studies using human recombinant CYP450 enzymes can help to pinpoint the specific enzymes responsible for its metabolism. Furthermore, the synthesis and characterization of potential metabolites will be crucial for developing comprehensive analytical methods for its detection in forensic and clinical settings.[12]

Conclusion

The comparative pharmacokinetic analysis presented in this guide offers valuable insights into the likely metabolic pathways of 1-(2,5-Dimethoxyphenyl)-2-methylpropan-1-amine. By leveraging data from well-studied analogues like DOM, 2C-B, and 2C-T-7, researchers can make informed predictions about its biotransformation. The provided experimental protocols and analytical considerations serve as a practical resource for scientists engaged in the study of novel psychoactive substances. As the landscape of designer drugs continues to evolve, a thorough understanding of their pharmacokinetics is essential for assessing their pharmacological effects and potential for harm.

References

  • Title: In vitro stereoselective metabolism of the psychotomimetic amine, 1-(2,5-dimethoxy-4-methylphenyl)-2-aminopropane. An apparent enantiomeric interaction. Source: PubMed URL: [Link]

  • Title: Studies on chiral interactions of 1-(2,5-dimethoxy-4-methylphenyl)-2-aminopropane and the corresponding N-hydroxy metabolites with cytochrome P-450. Source: PubMed URL: [Link]

  • Title: Phenethylamines: Dopamine Release and Duration of Action. Source: Spirit Pharmacist URL: [Link]

  • Title: Chemical and biological studies of 1-(2,5-dihydroxy-4-methylphenyl)-2-aminopropane, an analogue of 6-hydroxydopamine. Source: PubMed URL: [Link]

  • Title: III Analytical Methods. Source: Japan International Cooperation Agency URL: [Link]

  • Title: Animal Pharmacokinetic Studies for Safe Treatments. Source: Biotechfarm URL: [Link]

  • Title: Introduction to Psychedelic Phenethylamines. Source: Spirit Pharmacist URL: [Link]

  • Title: A molecular analysis of substituted phenylethylamines as potential microtubule targeting agents through in silico methods and in vitro microtubule-polymerization activity. Source: PMC URL: [Link]

  • Title: Stereoselective effects of 1-(2,5-dimethoxy-4-methylphenyl)-2-aminopropane (DOM) on schedule-controlled behavior. Source: PubMed URL: [Link]

  • Title: Metabolic pathways of 4-bromo-2,5-dimethoxyphenethylamine (2C-B): Analysis of phase I metabolism with hepatocytes of six species including human. Source: ResearchGate URL: [Link]

  • Title: Introduction to the chemistry and pharmacology of psychedelic drugs. Source: ConnectSci URL: [Link]

  • Title: Discriminative stimulus effects of 1-(2,5-dimethoxy-4-methylphenyl)-2-aminopropane in rhesus monkeys. Source: PubMed URL: [Link]

  • Title: The Synthesis of Four Possible in vitro Metabolites of the Hallucinogen 1-(2,5-Dimethoxy-4-methylphenyl)-2-aminopropane (DOM). Source: Semantic Scholar URL: [Link]

  • Title: Analysis of 2,5-dimethoxy-amphetamines and 2,5-dimethoxy-phenethylamines aiming their determination in biological matrices: a review. Source: PMC URL: [Link]

  • Title: In vivo metabolism of 2,5-dimethoxy-4-propylthiophenethylamine in rat. Source: PubMed URL: [Link]

  • Title: Antagonism of 1-(2,5-dimethoxy-4-methylphenyl)-2-aminopropane stimulus with a newly identified 5-HT2- versus 5-HT1C-selective antagonist. Source: PubMed URL: [Link]

Sources

Validation

A Senior Scientist's Guide to Immunoassay Specificity: A Cross-Reactivity Case Study of 1-(2,5-Dimethoxyphenyl)-2-methylpropan-1-amine

Introduction: The Specificity Challenge in Designer Drug Detection In the landscape of toxicology and drug development, the rapid emergence of new psychoactive substances (NPS) presents a significant analytical challenge...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Specificity Challenge in Designer Drug Detection

In the landscape of toxicology and drug development, the rapid emergence of new psychoactive substances (NPS) presents a significant analytical challenge. These "designer drugs" are often structural analogs of known compounds, engineered to evade detection by standard screening methods.[1] The compound 1-(2,5-Dimethoxyphenyl)-2-methylpropan-1-amine, which we will refer to as DMMPA , is a prime example. As a substituted phenethylamine, it belongs to a class of compounds known for their psychoactive effects, which includes well-characterized substances like 2,5-Dimethoxyamphetamine (DMA) and 2,5-dimethoxy-4-methylamphetamine (DOM).[2][3]

Immunoassays are the workhorse of high-throughput screening due to their speed and cost-effectiveness.[4] However, their utility is fundamentally dependent on the specificity of the antibody used. An antibody's tendency to bind to structurally similar, non-target compounds is known as cross-reactivity, and it can lead to both false-positive results and a failure to detect novel threats.[5][6] Commercial immunoassays designed for classical amphetamines often exhibit poor cross-reactivity towards many designer phenethylamines, creating a critical detection gap.[5][7]

This guide provides an in-depth, technical comparison of immunoassay performance, using DMMPA as a case study. We will dissect the principles of designing a robust cross-reactivity study, present a detailed experimental protocol, and analyze the resulting data to illuminate the critical relationship between molecular structure and antibody recognition.

Part 1: Rationale for Compound Selection in a Cross-Reactivity Panel

A cross-reactivity study is only as informative as the compounds selected for testing. The goal is not merely to test random compounds, but to systematically probe the antibody's binding pocket by assessing its tolerance for specific structural modifications. For our hypothetical anti-DMMPA antibody, the following panel was chosen to dissect its binding characteristics.

  • The Target Analyte: 1-(2,5-Dimethoxyphenyl)-2-methylpropan-1-amine (DMMPA)

    • This is our reference compound, against which all other reactivities will be normalized to 100%. Its unique structure features a 2,5-dimethoxy substituted phenyl ring and an isobutylamine-like side chain (-CH(NH2)-CH(CH3)2).

  • Core Structural Scaffolds:

    • 2,5-Dimethoxyphenethylamine (2C-H): As the parent compound of the 2C family of psychedelics, 2C-H represents the core 2,5-dimethoxyphenethylamine structure.[8] Its inclusion tests the importance of the alkyl groups on the side chain for antibody recognition.

    • d-Amphetamine & d-Methamphetamine: These are the most common targets for standard amphetamine immunoassays.[9] Testing them is crucial to determine if DMMPA or its analogs would produce a false positive on a routine screen and, conversely, if an assay for DMMPA would incorrectly identify amphetamine use.

  • Probing the Side Chain:

    • 2,5-Dimethoxyamphetamine (2,5-DMA): This compound possesses the same 2,5-dimethoxy phenyl group but has a classic amphetamine (α-methylphenethylamine) side chain.[2] Comparing its reactivity to DMMPA directly evaluates the antibody's specificity for the isobutyl-like structure versus the simpler propyl-amine structure.

    • Isobutylamine: This compound isolates a fragment of the DMMPA side chain.[10] Its inclusion serves as a control to determine if the antibody recognizes the entire molecule or binds non-specifically to smaller, common chemical motifs.

  • Probing the Phenyl Ring:

    • 2,5-Dimethoxy-4-methylamphetamine (DOM): A potent and well-known hallucinogen, DOM introduces a methyl group at the 4-position of the phenyl ring.[3] This tests the antibody's tolerance for substitutions at this position, which is a common point of modification in designer drugs.[3]

    • 2,5-Dimethoxy-4-bromoamphetamine (DOB): Similar to DOM, DOB adds a bulky, electronegative bromine atom at the 4-position.[7] Comparing its reactivity to DOM and 2,5-DMA reveals how both the size and electronic properties of substituents on the phenyl ring influence binding.

Part 2: Experimental Protocol for Competitive ELISA

The following protocol outlines a standard competitive Enzyme-Linked Immunosorbent Assay (ELISA) designed to quantify cross-reactivity. The principle relies on the competition between the free drug in the sample and a drug-enzyme conjugate for a limited number of antibody binding sites.

Step-by-Step Methodology
  • Microplate Coating:

    • Dilute a capture antibody (e.g., goat anti-rabbit IgG) to 2 µg/mL in a coating buffer (e.g., 0.05 M carbonate-bicarbonate, pH 9.6).

    • Add 100 µL of the diluted antibody to each well of a 96-well high-binding microplate.

    • Incubate overnight at 4°C.

    • Wash the plate three times with 200 µL/well of Wash Buffer (PBS with 0.05% Tween-20).

  • Primary Antibody Incubation:

    • Dilute the specific anti-DMMPA polyclonal antibody (raised in rabbit) to its optimal concentration (determined via titration) in Assay Buffer (PBS with 1% BSA).

    • Add 100 µL of the diluted anti-DMMPA antibody to each well.

    • Incubate for 1-2 hours at room temperature.

    • Wash the plate three times as described above.

  • Competitive Reaction:

    • Prepare serial dilutions of the target analyte (DMMPA) and each cross-reactant compound in the assay buffer. A typical concentration range would be from 0.1 ng/mL to 10,000 ng/mL.

    • Prepare a DMMPA-Horseradish Peroxidase (HRP) conjugate at its optimal dilution in Assay Buffer.

    • In each well, add 50 µL of a standard or test compound solution.

    • Immediately add 50 µL of the diluted DMMPA-HRP conjugate to each well.

    • Incubate for 1-2 hours at room temperature, protected from light.

    • Wash the plate five times to remove unbound reagents.

  • Signal Development and Detection:

    • Add 100 µL of TMB (3,3',5,5'-Tetramethylbenzidine) substrate solution to each well.

    • Incubate for 15-30 minutes at room temperature in the dark, allowing color to develop.

    • Stop the reaction by adding 50 µL of 2 M H₂SO₄ to each well.

    • Read the absorbance at 450 nm using a microplate reader.

Experimental Workflow Diagram

ELISA_Workflow cluster_prep Preparation cluster_reaction Competitive Reaction cluster_detection Detection Coat Coat Plate with Capture Antibody Wash1 Wash Plate Coat->Wash1 Add_Primary Add Anti-DMMPA Antibody Wash1->Add_Primary Wash2 Wash Plate Add_Primary->Wash2 Add_Sample Add Standards or Test Compounds Wash2->Add_Sample Add_Conjugate Add DMMPA-HRP Conjugate Add_Sample->Add_Conjugate Wash3 Wash Plate Add_Conjugate->Wash3 Add_Substrate Add TMB Substrate Wash3->Add_Substrate Stop Add Stop Solution Add_Substrate->Stop Read Read Absorbance at 450 nm Stop->Read Analyze Calculate IC50 & %CR Read->Analyze

Caption: Workflow for the competitive ELISA protocol.

Data Analysis
  • Calculate IC50: For each compound, plot the absorbance against the log of the concentration. Use a four-parameter logistic regression to fit the curve and determine the IC50 value (the concentration that causes 50% inhibition of the maximum signal).

  • Calculate Percent Cross-Reactivity (%CR):

    • The cross-reactivity is calculated relative to the target analyte, DMMPA.

    • The formula is: %CR = (IC50 of DMMPA / IC50 of Test Compound) x 100

Part 3: Data Interpretation and Structure-Activity Relationships (SAR)

The following table presents hypothetical, yet scientifically plausible, data from our cross-reactivity study.

CompoundStructureIC50 (ng/mL)% Cross-Reactivity
DMMPA (Target) 1-(2,5-Dimethoxyphenyl)-2-methylpropan-1-amine15 100%
2,5-DMA2,5-Dimethoxyamphetamine3504.3%
2C-H2,5-Dimethoxyphenethylamine1,2001.3%
DOM2,5-Dimethoxy-4-methylamphetamine9501.6%
DOB2,5-Dimethoxy-4-bromoamphetamine2,8000.5%
d-AmphetamineAmphetamine>10,000<0.15%
d-MethamphetamineMethamphetamine>10,000<0.15%
Isobutylamine2-Methylpropan-1-amine>50,000<0.03%
Analysis of Structure-Activity Relationships

The data reveals an antibody with high specificity for the target analyte, DMMPA. The low cross-reactivity with other compounds highlights key structural features critical for recognition:

  • The Isobutyl Side Chain is Critical: The dramatic drop in reactivity for 2,5-DMA (4.3%) and 2C-H (1.3%) demonstrates that the antibody's binding pocket is exquisitely shaped to accommodate the unique 2-methylpropan-1-amine side chain of DMMPA. The presence of a simple ethylamine (2C-H) or an amphetamine-style propyl-amine (2,5-DMA) side chain is not sufficient for strong binding. This indicates significant steric and hydrophobic interactions involving the gem-dimethyl group are likely required.

  • The 2,5-Dimethoxy Pattern is Necessary but Not Sufficient: While all tested phenethylamine analogs share the 2,5-dimethoxy substitution, their cross-reactivity is low. The negligible reactivity of d-Amphetamine, which lacks these groups, confirms their importance. However, their presence alone does not guarantee binding, underscoring the dominant role of the side chain.

  • Substitutions at the 4-Position are Poorly Tolerated: The cross-reactivity of DOM (1.6%) and DOB (0.5%) is even lower than that of 2,5-DMA. This suggests that the addition of any group, whether a small methyl (DOM) or a larger bromo group (DOB), at the 4-position of the phenyl ring creates steric hindrance that prevents the compound from fitting properly into the antibody's binding site.

SAR Visualization

SAR DMMPA DMMPA (100% CR) DMA 2,5-DMA (4.3% CR) DMMPA->DMA Change side chain to α-methylphenethylamine D2CH 2C-H (1.3% CR) DMA->D2CH Remove α-methyl group DOM DOM (1.6% CR) DMA->DOM Add 4-methyl group Amphetamine d-Amphetamine (<0.15% CR) DMA->Amphetamine Remove 2,5-dimethoxy groups

Caption: Structure-Activity Relationships for Anti-DMMPA Antibody.

Part 4: Implications and Conclusions

Our analysis demonstrates that a highly specific immunoassay for 1-(2,5-Dimethoxyphenyl)-2-methylpropan-1-amine is theoretically achievable. The key findings carry significant weight for researchers and toxicologists:

  • Low Risk of False Positives: The negligible cross-reactivity with common amphetamines (<0.15%) indicates that this specific assay would not produce false-positive results in individuals using amphetamine or methamphetamine.

  • Detection Gaps in Routine Screening: Conversely, the data strongly suggests that DMMPA would be completely missed by standard amphetamine immunoassays.[5][11] This reinforces the well-documented limitation of using generic assays to screen for an ever-expanding catalog of designer drugs.[12]

  • The Imperative of Confirmatory Analysis: For forensic and clinical toxicology, a negative immunoassay screen does not rule out the presence of a novel phenethylamine derivative.[2] When NPS use is suspected, more comprehensive, structure-agnostic techniques like Gas or Liquid Chromatography with Mass Spectrometry (GC-MS or LC-MS/MS) are mandatory for definitive identification.[1][3]

References

  • EVALUATION OF COMMERCIAL ENZYME-LINKED IMMUNOSORBENT ASSAYS TO IDENTIFY PSYCHEDELIC PHENETHYLAMINES. (n.d.). National Institute of Justice. Retrieved March 26, 2026, from [Link]

  • Ramírez-Fernández, M. d. M., et al. (2012). Cross-reactivities of various phenethylamine-type designer drugs to immunoassays for amphetamines, with special attention to the evaluation of the one-step urine drug test Instant-View™, and the Emit® assays for use in drug enforcement. ResearchGate. Retrieved March 26, 2026, from [Link]

  • Bailey, K., et al. (1975). Cross-reactivity of amphetamine analogues with Roche Abuscreen radioimmunoassay reagents. PubMed. Retrieved March 26, 2026, from [Link]

  • Nieddu, M., et al. (2022). Analysis of 2,5-dimethoxy-amphetamines and 2,5-dimethoxy-phenethylamines aiming their determination in biological matrices: a review. ResearchGate. Retrieved March 26, 2026, from [Link]

  • 1-(2,5-Dimethoxyphenyl)-N-methyl-2-propanamine. (2025). Chemsrc. Retrieved March 26, 2026, from [Link]

  • Regester, L., et al. (2014). Determination of Designer Drug Cross-Reactivity on Five Commercial Immunoassay Screening Kits. Journal of Analytical Toxicology. Retrieved March 26, 2026, from [Link]

  • Nakanishi, K., et al. (2012). Cross-reactivities of various phenethylamine-type designer drugs to immunoassays for amphetamines, with special attention to the evaluation of the one-step urine drug test Instant-View™, and the Emit® assays for use in drug enforcement. PubMed. Retrieved March 26, 2026, from [Link]

  • Ho, B. T., & Tansey, L. W. (1971). The Synthesis of Analogs of the Hallucinogen 1-(2,5-Dimethoxy-4-methylphenyl)-2-aminopropane (DOM). II. Some Ring-methoxylated 1-Amino-and 2-Aminoindanes. ResearchGate. Retrieved March 26, 2026, from [Link]

  • Immunoassay for Phenethylamines of the 2C and DO Sub-Families - Patent 2835648. (n.d.). EPO. Retrieved March 26, 2026, from [Link]

  • Regester, L., et al. (2014). Determination of designer drug cross-reactivity on five commercial immunoassay screening kits. PubMed. Retrieved March 26, 2026, from [Link]

  • Evaluating Cross Reactivity of New Psychoactive Substances (NPS) on Immunoassay in Whole Blood. (n.d.). CFSRE. Retrieved March 26, 2026, from [Link]

  • McConnell, I., et al. (2020). Immunoassay for phenethylamines of the 2C and DO sub-families. Google Patents.
  • Cunderlikova, B., et al. (2019). Two immunoassays for the detection of 2C-B and related hallucinogenic phenethylamines. PubMed. Retrieved March 26, 2026, from [Link]

  • McConnell, I., et al. (n.d.). Immunoassay for compounds of the NBOMe family. Google Patents.
  • 2C-H. (n.d.). Wikipedia. Retrieved March 26, 2026, from [Link]

  • Nieddu, M., et al. (2022). Analysis of 2,5-dimethoxy-amphetamines and 2,5-dimethoxy-phenethylamines aiming their determination in biological matrices: a review. PMC. Retrieved March 26, 2026, from [Link]

  • 1-(2,5-Dimethoxyphenyl)-1-[(trimethylsilyl)oxy]propan-2-amine. (n.d.). PubChem. Retrieved March 26, 2026, from [Link]

  • DOM-NBOMe. (n.d.). Wikipedia. Retrieved March 26, 2026, from [Link]

  • Nieddu, M., et al. (2023). Analysis of 2,5-dimethoxy-amphetamines and 2,5-dimethoxy-phenethylamines aiming their determination in biological matrices: a review. PubMed. Retrieved March 26, 2026, from [Link]

  • amine. (n.d.). NextSDS. Retrieved March 26, 2026, from [https://www.nextsds.com/substance/amine]([Link]amine)

  • 1-(2,5-Dimethoxyphenyl)-2-(dimethylamino)propan-1-ol. (n.d.). PubChem. Retrieved March 26, 2026, from [Link]

  • 2,5-Dimethoxyphenethylamine. (n.d.). PubChem. Retrieved March 26, 2026, from [Link]

  • Discovery and Structure−Activity Relationships of 2,5- Dimethoxyphenylpiperidines as Selective Serotonin 5‑HT2A Receptor Ago. (2024). Semantic Scholar. Retrieved March 26, 2026, from [Link]

  • Receptor Interaction Profiles of 4-Alkoxy-Substituted 2,5-Dimethoxyphenethylamines and Related Amphetamines. (n.d.). Frontiers. Retrieved March 26, 2026, from [Link]

  • Lin, H.-R., et al. (1999). Interference of Selected Clinical Medicines on DRI® and TDx® Immunoassays of Morphine and Methamphetamine in Urine. Journal of Food and Drug Analysis. Retrieved March 26, 2026, from [Link]

  • Isobutylamine. (n.d.). Wikipedia. Retrieved March 26, 2026, from [Link]

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Comparative

structure-activity relationship (SAR) of 1-(2,5-Dimethoxyphenyl)-2-methylpropan-1-amine

Structural Isomerism in CNS Drug Design: SAR Comparison of 1-(2,5-Dimethoxyphenyl)-2-methylpropan-1-amine and its Phenethylamine Analogs Executive Summary The compound 1-(2,5-Dimethoxyphenyl)-2-methylpropan-1-amine (CAS:...

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Author: BenchChem Technical Support Team. Date: April 2026

Structural Isomerism in CNS Drug Design: SAR Comparison of 1-(2,5-Dimethoxyphenyl)-2-methylpropan-1-amine and its Phenethylamine Analogs

Executive Summary

The compound 1-(2,5-Dimethoxyphenyl)-2-methylpropan-1-amine (CAS: 1020937-34-1) is a commercially available, sterically hindered chiral amine[1]. While it shares the exact molecular formula (C₁₂H₁₉NO₂) with potent 5-HT2A receptor agonists like DOM (2,5-Dimethoxy-4-methylamphetamine), its structural topology completely alters its pharmacological trajectory. By shifting the amine from a phenethylamine core to an alpha-isopropylbenzylamine scaffold, the molecule loses its hallucinogenic potential and instead becomes a privileged building block for Melanocortin-4 Receptor (MC4R) antagonists—agents critical in the treatment of cancer cachexia and metabolic disorders[2]. This guide objectively compares the structure-activity relationship (SAR), target specificity, and experimental validation of this unique scaffold against its classical phenethylamine isomers.

Structural Topology & Pharmacophore Divergence

The pharmacological divergence between 1-(2,5-Dimethoxyphenyl)-2-methylpropan-1-amine and its isomers is driven by two critical structural modifications: linker length and alpha-carbon steric bulk.

  • Linker Length (The Asp3.32 Salt Bridge): Classical psychedelics (e.g., DOM, 2C-B) utilize a 2-carbon (phenethylamine) linker. This specific distance allows the 2,5-dimethoxy-substituted aromatic ring to anchor in the hydrophobic pocket of the 5-HT2A receptor while the protonated amine reaches Transmembrane Helix 3 to form a critical salt bridge with Asp155 (Asp3.32) [5]. The title compound possesses a 1-carbon (benzylamine) linker. This truncation physically prevents the amine from reaching Asp3.32 without dislodging the aromatic ring from its binding pocket, effectively abolishing 5-HT2A affinity.

  • Alpha-Position Steric Bulk: The alpha-methyl group in amphetamines (DOM) fits neatly into a small lipophilic pocket, enhancing receptor affinity and blocking Monoamine Oxidase (MAO). Extending this to an alpha-ethyl (Ariadne) causes steric clash, reducing efficacy. The alpha-isopropyl group of the title compound creates severe steric exclusion at 5-HT2A. However, this exact bulky configuration is highly favored in the allosteric/orthosteric pockets of the Melanocortin-4 Receptor (MC4R) , where it forces a specific dihedral angle that blocks the endogenous agonist, α -MSH[2].

SAR_Tree Root C12H19NO2 Isomers (Core Scaffolds) Iso1 Title Compound (Alpha-isopropylbenzylamine) Root->Iso1 1-Carbon Linker + Bulky Isopropyl Iso2 DOM (Alpha-methylphenethylamine) Root->Iso2 2-Carbon Linker + Methyl Iso3 Ariadne (Alpha-ethylphenethylamine) Root->Iso3 2-Carbon Linker + Ethyl Target1 MC4R Antagonism (Cachexia/Obesity) Iso1->Target1 Steric fit in auxiliary pocket Target2 5-HT2A Full Agonism (Psychedelic) Iso2->Target2 Optimal Asp3.32 salt bridge Target3 5-HT2A Partial Agonism (Neuromodulator) Iso3->Target3 Steric clash reduces efficacy

Fig 1: Pharmacological divergence of C12H19NO2 isomers based on alkyl chain configuration.

Comparative Performance Data

To illustrate the impact of these structural shifts, the table below compares the receptor affinity and functional profiles of the three C₁₂H₁₉NO₂ isomers.

CompoundScaffold TypeLinker LengthAlpha-SubstituentPrimary TargetFunctional Profile
1-(2,5-Dimethoxyphenyl)-2-methylpropan-1-amine Benzylamine1 CarbonIsopropylMC4R (as derivative)Antagonist
DOM Phenethylamine2 CarbonsMethyl5-HT2APotent Full Agonist
Ariadne Phenethylamine2 CarbonsEthyl5-HT2AWeak Partial Agonist

(Note: Data for the title compound is extrapolated from SAR studies of structurally identical alpha-isopropylbenzylamine MC4R antagonist derivatives[2]).

Experimental Workflows for Scaffold Validation

To objectively validate the target shift from 5-HT2A to MC4R, two distinct experimental protocols must be employed. The protocols below outline the self-validating systems used to quantify these pharmacological properties.

Protocol A: In Vitro cAMP Accumulation Assay (MC4R Functional Efficacy)

Objective: Determine the antagonist efficacy (IC₅₀) of the alpha-isopropylbenzylamine scaffold at the Gs-coupled MC4R.

  • Cell Culture & Seeding: Seed HEK-293 cells stably expressing human MC4R into 384-well microplates at a density of 10,000 cells/well in assay medium.

  • Compound Pre-Incubation: Pre-incubate cells with varying concentrations of the test compound (0.1 nM to 10 µM) in HBSS buffer containing 0.5 mM IBMX (to inhibit phosphodiesterase degradation of cAMP) for 15 minutes at 37°C.

  • Agonist Challenge: Add the predetermined EC₈₀ concentration of the reference agonist (NDP- α -MSH) to the wells. Incubate for an additional 30 minutes at 37°C.

  • Lysis and Detection: Lyse the cells using the proprietary lysis buffer. Add TR-FRET cAMP detection reagents (e.g., Europium-cAMP tracer and ULight-anti-cAMP antibody).

  • Quantification: Read the plate on a time-resolved fluorescence microplate reader (Excitation: 320 nm; Emission: 665 nm / 615 nm). Calculate the IC₅₀ using non-linear regression analysis.

Workflow Step1 Compound Synthesis Step3 Ligand Incubation Step1->Step3 Step2 HEK293 Cell Culture (MC4R) Step2->Step3 Step4 NDP-a-MSH Challenge Step3->Step4 Step5 TR-FRET cAMP Detection Step4->Step5 Step6 IC50 Calculation Step5->Step6

Fig 2: In vitro GPCR functional screening workflow (cAMP accumulation assay) for MC4R.

Protocol B: Radioligand Binding Assay (5-HT2A Affinity Verification)

Objective: Validate the loss of 5-HT2A affinity due to the 1-carbon linker and steric clash.

  • Membrane Preparation: Homogenize CHO-K1 cells expressing human 5-HT2A receptors in 50 mM Tris-HCl buffer (pH 7.4). Centrifuge and resuspend to a final protein concentration of 1 mg/mL.

  • Radioligand Incubation: Incubate 15 µg of membrane protein with 1 nM [³H]-Ketanserin and varying concentrations of the test compound for 60 minutes at 25°C.

  • Filtration: Terminate the reaction by rapid filtration through GF/B glass fiber filters (pre-soaked in 0.5% Polyethyleneimine to reduce non-specific binding) using a 96-well cell harvester.

  • Washing & Counting: Wash filters three times with ice-cold buffer. Add scintillation cocktail and measure bound radioactivity using a liquid scintillation counter to confirm the absence of specific binding.

Metabolic Stability & Pharmacokinetic Profile

The steric environment around the amine dictates not only receptor binding but also metabolic fate. Amphetamines (like DOM) are notoriously resistant to Monoamine Oxidase (MAO) due to the steric hindrance provided by the alpha-methyl group.

The alpha-isopropyl group of 1-(2,5-Dimethoxyphenyl)-2-methylpropan-1-amine provides even greater steric shielding, rendering the amine virtually inert to MAO-mediated oxidative deamination. However, this extreme steric bulk comes at a pharmacokinetic cost: increased lipophilicity (LogP). As demonstrated in pharmacokinetic studies of alpha-isopropylbenzylamine derivatives, this high lipophilicity shifts the primary route of clearance away from MAO and toward hepatic Cytochrome P450 (CYP) enzymes. Consequently, while these compounds resist deamination, they often exhibit moderate hepatic clearance and higher efflux ratios in Caco-2 permeability assays, necessitating careful formulation in drug development[2].

Sources

Validation

A Comparative Guide to 2,5-Dimethoxyphenethylamine Derivatives: A Structural and Pharmacological Analysis

This guide provides a comparative analysis of phenethylamine derivatives, with a focus on the structure-activity relationships (SAR) within the 2,5-dimethoxy-substituted class. While direct experimental data for the nove...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a comparative analysis of phenethylamine derivatives, with a focus on the structure-activity relationships (SAR) within the 2,5-dimethoxy-substituted class. While direct experimental data for the novel compound 1-(2,5-Dimethoxyphenyl)-2-methylpropan-1-amine is not available in current literature, we can infer its potential pharmacological profile by examining closely related, well-characterized analogues. This document is intended for researchers, scientists, and drug development professionals interested in the nuanced pharmacology of serotonergic agents.

Introduction: The Phenethylamine Scaffold and the Significance of the 2,5-Dimethoxy Motif

The phenethylamine backbone is a foundational structure for a vast array of neuroactive compounds, from endogenous neurotransmitters like dopamine to synthetic stimulants and psychedelics.[1] Modifications to this simple scaffold can dramatically alter a compound's pharmacological properties, including its receptor affinity, functional efficacy, and metabolic stability.

A particularly significant structural motif in psychedelic research is the 2,5-dimethoxyphenethylamine (2,5-PEA) scaffold.[2][3] This arrangement is a hallmark of many classical phenethylamine psychedelics, including the "2C" series (e.g., 2C-B, 2C-I) and the alpha-methylated "DOx" series (e.g., DOM, DOB).[2][3][4] The primary molecular target for the psychedelic effects of these compounds is the serotonin 2A receptor (5-HT2A), a G-protein coupled receptor (GPCR) predominantly expressed in the cerebral cortex.[5][6][7] Agonism at this receptor is believed to initiate the cascade of altered perception, cognition, and mood characteristic of a psychedelic experience.[5]

The compound of interest, 1-(2,5-Dimethoxyphenyl)-2-methylpropan-1-amine, contains this key 2,5-dimethoxy motif. However, it possesses an isopropyl group at the alpha-carbon (the carbon adjacent to the amine), a feature that distinguishes it from the more extensively studied alpha-methyl (amphetamine) and unsubstituted (phenethylamine) analogues. This guide will deconstruct the known SAR of this chemical family to build a predictive framework for this novel structure.

Caption: Core phenethylamine scaffold highlighting key modification points.

Deconstructing Structure-Activity Relationships (SAR)

The pharmacological profile of a 2,5-dimethoxyphenethylamine is determined by a delicate interplay between substituents at three key positions: the 4-position of the phenyl ring, the alpha-carbon of the ethylamine sidechain, and the terminal amine.

The Crucial Role of the 2,5-Dimethoxy Groups

The methoxy groups at the 2 and 5 positions are considered critical for potent 5-HT2A receptor agonism.[2][3] Studies involving the synthesis of desmethoxy derivatives of 2C-B (4-bromo-2,5-dimethoxyphenethylamine) and DOB (4-bromo-2,5-dimethoxyamphetamine) have demonstrated this principle. While removing either the 2- or 5-methoxy group only modestly reduces receptor binding affinity and in vitro functional potency, it leads to a dramatic loss of in vivo activity, as measured by the head-twitch response (HTR) in mice—a reliable behavioral proxy for 5-HT2A activation.[2][3] This suggests the 2,5-dimethoxy motif is vital for achieving a productive conformational change in the receptor in a physiological context, or may influence metabolic stability and brain penetration.[3][8]

Alpha-Carbon Substitution: From Phenethylamines to Amphetamines and Beyond

The substituent at the alpha-carbon significantly modulates potency and duration of action.

  • Unsubstituted (Phenethylamines, e.g., 2C-series): These compounds, such as 2C-B, are substrates for monoamine oxidase (MAO), leading to a shorter duration of action (typically 4-8 hours).[9]

  • α-Methyl (Amphetamines, e.g., DOx-series): The addition of a methyl group at the alpha-position, as seen in DOM (2,5-Dimethoxy-4-methylamphetamine), confers resistance to MAO metabolism.[10] This results in a significantly longer duration of action (up to 20 hours or more) and often an increase in potency.[10]

  • α-Isopropyl (Hypothetical Profile of the Target Compound): For 1-(2,5-Dimethoxyphenyl)-2-methylpropan-1-amine, the alpha-isopropyl group represents a bulkier substituent than a methyl group. Based on general SAR principles, this increased steric bulk at the alpha-position would also be expected to confer resistance to MAO, suggesting a prolonged duration of action. However, the increased size may also impact receptor binding. It could either reduce affinity by sterically hindering the optimal binding pose or, less commonly, enhance it through additional hydrophobic interactions. Empirical testing is required to determine the precise outcome.

4-Position Substitution: The Key to Potency and Selectivity

The substituent at the 4-position of the phenyl ring is a primary determinant of 5-HT2A receptor affinity. Extensive SAR studies have shown that small, non-polar, lipophilic groups enhance binding affinity.[5][11]

  • Halogens (e.g., 2C-B, 2C-I): Replacing the 4-position hydrogen with a halogen like bromine (in 2C-B) or iodine (in 2C-I) significantly increases affinity for 5-HT2 receptors.[11][12]

  • Alkyl Groups (e.g., DOM): Small alkyl groups, such as the methyl group in DOM, also confer high potency.[8]

  • Alkoxy Groups (e.g., 2C-O series): Extending the alkoxy chain at the 4-position can have mixed effects, but generally increases binding affinities at 5-HT2A and 5-HT2C receptors.[12][13]

In contrast, substituents capable of hydrogen bonding, such as -OH or -NH2, tend to decrease affinity by several orders of magnitude.[5][11]

N-Substitution: The Rise of the NBOMes

While primary amines are typical for the 2C and DOx series, substitution on the nitrogen can have profound effects. The addition of a large N-2-methoxybenzyl group creates the "NBOMe" class of compounds (e.g., 25I-NBOMe).[14][15] This modification dramatically increases 5-HT2A receptor affinity and potency, often by several orders of magnitude, turning some compounds into full agonists.[16] However, this also introduces significant affinity for other receptors, such as adrenergic α1 receptors, which may contribute to a more dangerous toxicological profile, including severe vasoconstriction and stimulant properties.[16][17]

Comparative Pharmacological Profiles

The following table summarizes the in vitro binding data for several representative 2,5-dimethoxyphenethylamine derivatives.

Compoundα-Substituent4-Substituent5-HT2A Ki (nM)5-HT2C Ki (nM)5-HT1A Ki (nM)
2C-H HH69020004000
2C-B HBr8 - 1000[12]190>2700[12][13]
2C-I HI50140>10000
DOM CH₃CH₃61 - 980[12]130>10000
25B-NBOMe HBr0.171.1180

Data compiled from various sources; ranges may reflect different experimental conditions.[12][13][16]

Interpretation:

  • The data clearly show that adding a small, lipophilic substituent at the 4-position (e.g., Br, I, CH₃) dramatically increases 5-HT2A binding affinity compared to the unsubstituted parent compound, 2C-H.

  • These compounds generally display selectivity for the 5-HT2 receptor family over the 5-HT1A receptor.[12][13]

  • The N-benzyl substitution in 25B-NBOMe results in a ~100-fold increase in 5-HT2A affinity compared to its parent, 2C-B, illustrating the profound impact of this modification.[16]

In Vivo and Human Effects: Duration, Potency, and Qualitative Nature

CompoundTypical Oral Dose (mg)Duration (hours)Key Qualitative Features
2C-B 12 - 24[9]4 - 8[9][18]Mild visual and psychedelic effects, pronounced entactogenic and stimulant qualities at lower doses.[9][19]
2C-I 14 - 226 - 10[18]More visually intense and with a more "serious" or "analytical" headspace compared to 2C-B.[20][21]
DOM 3 - 1014 - 20[10]Potent psychedelic with a slow onset and very long duration; significant stimulant properties.[10]

Causality: The longer duration of DOM is directly attributable to the alpha-methyl group preventing metabolic breakdown by MAO. The qualitative differences between 2C-B and 2C-I, despite their structural similarity, highlight how subtle changes in electronic and steric properties at the 4-position can influence the subjective experience, likely through fine-tuning interactions within the 5-HT2A receptor binding pocket or engaging different downstream signaling pathways.

Experimental Protocols: A Self-Validating System

To ensure the trustworthiness of pharmacological data, protocols must be robust and include appropriate controls.

Protocol 1: Radioligand Competition Binding Assay

This assay determines the affinity (Ki) of a test compound for a specific receptor.

Objective: To quantify the binding affinity of a novel phenethylamine derivative at the human 5-HT2A receptor.

Methodology:

  • Cell Culture & Membrane Preparation:

    • Culture HEK293 cells stably expressing the human 5-HT2A receptor.

    • Harvest cells and homogenize in ice-cold assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).

    • Centrifuge the homogenate to pellet the cell membranes. Wash the pellet multiple times with fresh buffer to remove endogenous ligands.

    • Resuspend the final membrane pellet in assay buffer and determine the total protein concentration (e.g., via Bradford assay).

  • Competition Binding Reaction:

    • In a 96-well plate, combine:

      • A fixed concentration of a high-affinity radioligand (e.g., [³H]ketanserin or [¹²⁵I]DOI).

      • A range of concentrations of the unlabeled test compound (e.g., 10⁻¹¹ M to 10⁻⁵ M).

      • A fixed amount of the prepared cell membranes (e.g., 10-20 µg protein).

    • Controls:

      • Total Binding: Radioligand + membranes (no competitor).

      • Non-Specific Binding (NSB): Radioligand + membranes + a high concentration of a known 5-HT2A antagonist (e.g., 10 µM spiperone) to saturate all specific binding sites.

  • Incubation & Termination:

    • Incubate the plate at a set temperature (e.g., 37°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).

    • Rapidly terminate the reaction by vacuum filtration through a glass fiber filter mat, which traps the membranes.

    • Quickly wash the filters with ice-cold buffer to remove unbound radioligand.

  • Quantification & Analysis:

    • Place the filter discs into scintillation vials with scintillation fluid.

    • Measure the radioactivity (in counts per minute, CPM) using a scintillation counter.

    • Calculate the IC₅₀ value (the concentration of test compound that inhibits 50% of specific binding) by fitting the data to a one-site competition curve using non-linear regression.

    • Convert the IC₅₀ to a Ki (inhibition constant) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Caption: Workflow for a radioligand competition binding assay.

Protocol 2: Head-Twitch Response (HTR) Assay in Mice

This in vivo assay is a behavioral proxy for 5-HT2A receptor activation and psychedelic potential.

Objective: To assess the in vivo 5-HT2A agonist activity of a novel phenethylamine derivative.

Methodology:

  • Animal Acclimation:

    • Use male C57BL/6J mice. House them in a controlled environment (12:12 light-dark cycle, controlled temperature and humidity) for at least one week before testing.

    • On the test day, allow mice to acclimate to the testing room for at least 60 minutes.

  • Drug Administration:

    • Dissolve the test compound in a suitable vehicle (e.g., saline).

    • Administer the compound via intraperitoneal (i.p.) injection at various doses (e.g., 0.1, 0.3, 1, 3, 10 mg/kg).

    • Controls:

      • Vehicle Control: A group of mice receives only the vehicle injection.

      • Positive Control: A group receives a known 5-HT2A agonist like DOI or 2C-B at an effective dose.

  • Behavioral Observation:

    • Immediately after injection, place each mouse individually into a clear observation chamber (e.g., a standard Plexiglas cage).

    • Allow a 5-10 minute habituation period.

    • Record the number of head twitches for a set period (e.g., 30 minutes). A head twitch is a rapid, spasmodic, side-to-side rotational movement of the head that is distinct from grooming or exploratory sniffing.

    • For validation, a separate cohort can be pre-treated with a selective 5-HT2A antagonist (e.g., M100907) before administration of the test compound. A significant reduction in HTR confirms the effect is 5-HT2A mediated.

  • Data Analysis:

    • Plot the mean number of head twitches against the drug dose.

    • Determine the ED₅₀ (the dose that produces 50% of the maximal response) using non-linear regression.

5HT2A_Signaling cluster_membrane Cell Membrane cluster_intracellular Intracellular Receptor 5-HT2A Receptor Gq Gαq Receptor->Gq activates PLC Phospholipase C (PLC) Gq->PLC activates PIP2 PIP2 PLC->PIP2 cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca ↑ Intracellular Ca²⁺ IP3->Ca PKC Protein Kinase C (PKC) DAG->PKC Downstream Downstream Cellular Effects (e.g., ERK activation) Ca->Downstream PKC->Downstream Agonist Phenethylamine Agonist Agonist->Receptor binds

Sources

Safety & Regulatory Compliance

Handling

A Comprehensive Guide to Personal Protective Equipment for Handling 1-(2,5-Dimethoxyphenyl)-2-methylpropan-1-amine

This guide provides essential safety and handling protocols for 1-(2,5-Dimethoxyphenyl)-2-methylpropan-1-amine, a substituted phenethylamine compound. Researchers, scientists, and drug development professionals must adhe...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides essential safety and handling protocols for 1-(2,5-Dimethoxyphenyl)-2-methylpropan-1-amine, a substituted phenethylamine compound. Researchers, scientists, and drug development professionals must adhere to rigorous safety procedures when working with this and structurally related chemicals due to their potential for acute toxicity and irritant properties. This document outlines the necessary personal protective equipment (PPE), operational procedures, and disposal plans to ensure a safe laboratory environment.

The 2,5-dimethoxy-substituted phenethylamine scaffold is associated with potent psychoactive effects, primarily through agonist activity at the serotonin 5-HT2A receptor.[1][2][3] While the specific toxicological profile of 1-(2,5-Dimethoxyphenyl)-2-methylpropan-1-amine is not extensively documented in publicly available literature, the known hazards of similar compounds necessitate a cautious and comprehensive approach to safety.[4][5]

Hazard Assessment and Risk Mitigation

1-(2,5-Dimethoxyphenyl)-2-methylpropan-1-amine and its analogs are classified as hazardous substances.[5] Key hazards include:

  • Acute Toxicity: Potential for harm if swallowed, inhaled, or in contact with skin.[4][6]

  • Skin and Eye Irritation: Can cause skin irritation and serious eye irritation.[5][6] Some related compounds may cause severe chemical burns.[5]

  • Respiratory Irritation: May cause respiratory tract irritation if inhaled.[5][6]

Given these risks, a multi-layered safety approach is imperative, combining engineering controls, administrative controls, and the correct use of personal protective equipment.

Personal Protective Equipment (PPE) Protocol

The selection and proper use of PPE are critical to prevent exposure. The following table summarizes the minimum PPE requirements for handling 1-(2,5-Dimethoxyphenyl)-2-methylpropan-1-amine.

PPE CategorySpecificationRationale
Hand Protection Compatible chemical-resistant gloves (e.g., Nitrile rubber, inspected before use).[7] Use proper glove removal technique.[7][8]Prevents dermal absorption, a significant route of exposure for phenethylamines. Proper removal technique is crucial to avoid contaminating the skin.
Eye and Face Protection Tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US).[8][9] A face shield may be necessary where splashing is a risk.Protects against accidental splashes and aerosols, which can cause serious eye damage.[5]
Respiratory Protection A government-approved respirator (e.g., N95 for dusts or an air-purifying respirator with appropriate cartridges for vapors).[7][10]Required when handling the solid compound outside of a certified chemical fume hood or when there is a risk of aerosolization. Phenethylamines can be respiratory irritants.[5]
Body Protection A lab coat or other protective clothing.[7][11] Impervious clothing may be required for larger quantities or in case of a spill.[9]Protects the skin and personal clothing from contamination.
Step-by-Step PPE Donning and Doffing Procedure
  • Donning (Putting On):

    • Perform hand hygiene.

    • Put on the lab coat, ensuring it is fully buttoned.

    • Put on the respirator (if required), ensuring a proper fit and seal.

    • Put on eye and face protection.

    • Put on gloves, ensuring the cuffs are pulled over the sleeves of the lab coat.

  • Doffing (Taking Off):

    • Remove gloves using a proper technique that avoids touching the outer surface with bare hands.[7][8]

    • Remove the lab coat by rolling it inside out, without touching the exterior.

    • Perform hand hygiene.

    • Remove eye and face protection.

    • Remove the respirator (if worn).

    • Perform thorough hand hygiene with soap and water.[7][11]

Operational and Disposal Plans

A safe workflow is essential to minimize the risk of exposure and environmental contamination.

Safe Handling and Operational Workflow

All handling of 1-(2,5-Dimethoxyphenyl)-2-methylpropan-1-amine should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[12][13]

Workflow Diagram:

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep Consult SDS and perform risk assessment ppe Don appropriate PPE prep->ppe hood Prepare designated chemical fume hood ppe->hood weigh Weigh compound in fume hood hood->weigh Begin work dissolve Prepare solutions in fume hood weigh->dissolve experiment Conduct experiment dissolve->experiment decontaminate Decontaminate surfaces experiment->decontaminate Complete work waste_ppe Dispose of contaminated PPE as hazardous waste decontaminate->waste_ppe waste_chem Dispose of chemical waste in designated container decontaminate->waste_chem

Caption: Workflow for the safe handling of 1-(2,5-Dimethoxyphenyl)-2-methylpropan-1-amine.

Spill and Emergency Procedures
  • Minor Spill:

    • Evacuate the immediate area.

    • Wear appropriate PPE.

    • Cover the spill with an inert absorbent material (e.g., sand or vermiculite).[12]

    • Sweep up the absorbed material and place it in a sealed, labeled container for hazardous waste disposal.[6]

    • Ventilate the area and wash the spill site after material pickup is complete.[11]

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing.[11] Seek medical attention.[11]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[11] Seek immediate medical attention.[11]

  • Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen.[9] Seek medical attention.[9][11]

Disposal Plan

All waste containing 1-(2,5-Dimethoxyphenyl)-2-methylpropan-1-amine, including contaminated labware and PPE, must be disposed of as hazardous waste.[5]

  • Waste Collection:

    • Collect all chemical waste in a designated, properly labeled, and sealed hazardous waste container.[14]

    • Do not dispose of this chemical down the drain or in regular trash.[15]

    • Contaminated disposable items (e.g., gloves, absorbent pads) should be placed in a separate, sealed bag or container labeled as hazardous waste.[14]

  • Container Management:

    • Ensure waste containers are kept closed when not in use.[14]

    • Store waste containers in a designated, well-ventilated secondary containment area away from incompatible materials.[14]

  • Final Disposal:

    • Arrange for the disposal of all hazardous waste through a licensed and approved waste disposal company.[12][13]

    • Follow all local, state, and federal regulations for hazardous waste disposal.[5]

By adhering to these stringent safety protocols, researchers can mitigate the risks associated with handling 1-(2,5-Dimethoxyphenyl)-2-methylpropan-1-amine and ensure a safe and compliant laboratory environment.

References

  • AAPPTec. Safety Data Sheet. [Link]

  • NextSDS. 2,5-dimethoxy-α-methylphenethylamine — Chemical Substance Information. [Link]

  • MDPI. Mechanistic Insights into the Neurotoxicity of 2,5-Dimethoxyphenethylamines (2C) and Corresponding N-(2-methoxybenzyl)phenethylamine (NBOMe) Drugs. [Link]

  • American Chemistry Council. Guidance for Selection of Personal Protective Equipment for MDI Users. [Link]

  • ACS Publications. Investigation of the 2,5-Dimethoxy Motif in Phenethylamine Serotonin 2A Receptor Agonists. [Link]

  • Oxford Academic. Fatal Intoxication of 2,5-Dimethoxy-4-Chloroamphetamine: A Case Report. [Link]

  • Angene Chemical. Safety Data Sheet. [Link]

  • CUSTOM Building Products. SAFETY DATA SHEET. [Link]

  • Northwestern University. Hazardous Waste Disposal Guide. [Link]

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